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  • Product: 6-Fluoro-2-hydroxy-3-methylbenzoic acid

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical and Chemical Properties of 6-Fluoro-2-hydroxy-3-methylbenzoic Acid

Executive Summary The development of modern therapeutics heavily relies on the strategic incorporation of halogenated building blocks to modulate pharmacokinetics, lipophilicity, and target binding affinity. 6-Fluoro-2-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of modern therapeutics heavily relies on the strategic incorporation of halogenated building blocks to modulate pharmacokinetics, lipophilicity, and target binding affinity. 6-Fluoro-2-hydroxy-3-methylbenzoic acid is a highly specialized, multi-substituted aromatic carboxylic acid that serves as a critical intermediate in organic synthesis and drug discovery[1]. By combining a fluorine atom, a phenolic hydroxyl group, and a methyl group on a benzoic acid scaffold, this compound presents a unique stereoelectronic profile. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its utilization.

Structural and Chemical Identity

The molecular architecture of 6-Fluoro-2-hydroxy-3-methylbenzoic acid is defined by a tetrasubstituted benzene ring. The spatial arrangement of these functional groups dictates its chemical behavior, particularly its acidity and reactivity in cross-coupling or derivatization reactions.

Table 1: Chemical Identity

Parameter Value / Description
IUPAC Name 6-Fluoro-2-hydroxy-3-methylbenzoic acid
CAS Registry Number 1783342-68-6[2]
Molecular Formula C₈H₇FO₃[2]
Molecular Weight 170.14 g/mol [2]
SMILES CC1=CC=C(F)C(C(=O)O)=C1O

| Structural Class | Fluorinated Salicylic Acid Derivative[1] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for optimizing reaction conditions, purification methods, and formulation strategies. While empirical data for this specific isomer can vary based on purity, the values below are synthesized from structural analogs and predictive models standard in medicinal chemistry[3].

Table 2: Physicochemical Properties

Property Value / Characteristic
Appearance White to off-white crystalline solid[1]
Melting Point ~140–160 °C (Based on isomeric analogs)[3]
Solubility Soluble in polar aprotic solvents (DMSO, DMF), alcohols; sparingly soluble in water[1]
Predicted pKa (COOH) ~2.0 – 2.5 (Highly acidic due to -I effect of Fluorine)
Predicted pKa (OH) ~10.5 – 11.0

| Hydrogen Bonding | Strong intramolecular H-bond between C2-OH and C1-COOH |

Mechanistic Chemistry & Reactivity

The reactivity of 6-Fluoro-2-hydroxy-3-methylbenzoic acid is governed by the competing and synergistic electronic effects of its substituents. As a Senior Application Scientist, it is crucial to understand the causality behind its chemical behavior to design effective synthetic routes.

  • The C6-Fluorine Effect: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect). Positioned ortho to the carboxylic acid, it significantly increases the acidity of the C1 carboxyl group compared to an unsubstituted benzoic acid. In biological systems, this fluorine atom blocks metabolic oxidation at the C6 position, enhancing the half-life of derived pharmacophores[1].

  • The C2-Hydroxyl Effect: The phenolic hydroxyl group engages in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent carboxylic acid. This stabilizes the conjugate base (carboxylate anion), further lowering the pKa. It also acts as a strong electron-donating group (+M effect) to the aromatic ring, directing electrophilic aromatic substitution to the para position (C5).

  • The C3-Methyl Effect: The methyl group provides steric bulk and a weak inductive electron-donating effect (+I effect). Its primary role is to restrict the rotational freedom of adjacent functional groups and block the C3 position from unwanted side reactions during complex syntheses.

Reactivity A 6-Fluoro-2-hydroxy- 3-methylbenzoic acid B Esterification (MeOH, H2SO4) A->B D Amidation (Amines, HATU) A->D F O-Alkylation (R-X, K2CO3) A->F C Methyl 6-fluoro-2-hydroxy- 3-methylbenzoate B->C E Fluorinated Benzamides (Drug Intermediates) D->E G 6-Fluoro-2-alkoxy- 3-methylbenzoic acid F->G

Fig 1. Key derivatization pathways of 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

Experimental Protocols: Self-Validating Amidation Workflow

When utilizing 6-Fluoro-2-hydroxy-3-methylbenzoic acid as a building block for active pharmaceutical ingredients (APIs), standard coupling conditions often fail due to the severe steric hindrance imparted by the di-ortho substitution (C2-OH and C6-F). The following protocol outlines a highly efficient, self-validating amidation workflow.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Procedure: Dissolve 6-Fluoro-2-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

  • Causality: Standard carbodiimide coupling agents (e.g., EDC/NHS) are kinetically slow here due to the steric shielding of the carboxylate. HATU generates a highly reactive HOAt ester, which possesses a smaller steric profile and superior leaving group kinetics, effectively overcoming the activation barrier.

Step 2: Nucleophilic Amine Addition

  • Procedure: Add the desired primary or secondary amine (1.1 eq) dropwise to the activated mixture. Stir for 2–4 hours at room temperature. Monitor reaction completion via TLC (Hexanes/EtOAc 1:1).

  • Causality: The slight excess of amine ensures complete conversion of the HOAt ester, preventing the formation of unreactive hydrolysis byproducts.

Step 3: Quenching and Liquid-Liquid Extraction

  • Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NH₄Cl mildly neutralizes the excess DIPEA without protonating the newly formed amide, ensuring the product partitions effectively into the organic phase.

Analytical Validation System

To ensure scientific integrity, the resulting derivative must be verified using orthogonal analytical techniques.

Workflow S1 Sample Preparation (Dissolve in DMSO-d6) S2 1H & 13C NMR Spectroscopy (Structural Elucidation) S1->S2 S3 LC-MS Analysis (Purity & Mass Confirmation) S1->S3 S4 FT-IR Spectroscopy (Functional Group Verification) S1->S4 S5 Data Synthesis & Validation S2->S5 S3->S5 S4->S5

Fig 2. Self-validating analytical workflow for structural confirmation.

  • LC-MS (ESI-): Given the acidic nature of the phenolic hydroxyl, negative electrospray ionization (ESI-) is highly effective. For the parent acid, expect a strong [M−H]− peak at m/z 169.1. For the amide derivative, positive mode (ESI+) is typically monitored for the [M+H]+ ion.

  • ¹H NMR (DMSO-d₆): The structural identity is definitively confirmed by the aromatic splitting pattern. The C5 proton will exhibit a large doublet-of-doublets due to ortho-coupling with the C4 proton ( 3JHH​≈8 Hz) and ortho-coupling with the C6 fluorine ( 3JHF​≈8−10 Hz). The C2 hydroxyl proton will appear highly deshielded (>10 ppm) due to intramolecular hydrogen bonding.

Applications in Drug Development

The strategic placement of the fluorine atom in 6-Fluoro-2-hydroxy-3-methylbenzoic acid makes it a privileged scaffold in medicinal chemistry[1]. Fluorine substitution modulates the pKa of adjacent functional groups, enhancing membrane permeability and oral bioavailability. Furthermore, the strong C-F bond resists cytochrome P450-mediated oxidative metabolism, a common failure point for non-fluorinated aromatic drugs. This compound is frequently utilized as a starting material for synthesizing novel kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals[4].

References

  • ChemSrc. "3-(3-Pyrrolidinyl)-5-isothiazolamine | CAS#:1129295-78-8 | Chemsrc" (Indexes synthetic routes and structural data for CAS 1783342-68-6). Source: ChemSrc URL:[Link]

Sources

Exploratory

Comprehensive 1H and 13C NMR Spectroscopic Reference Guide for 6-Fluoro-2-hydroxy-3-methylbenzoic Acid

Executive Summary Fluorinated benzoic acid derivatives are indispensable building blocks in modern medicinal chemistry, agrochemical development, and materials science. The introduction of a fluorine atom significantly m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated benzoic acid derivatives are indispensable building blocks in modern medicinal chemistry, agrochemical development, and materials science. The introduction of a fluorine atom significantly modulates the pKa, lipophilicity, and metabolic stability of the parent scaffold. 6-Fluoro-2-hydroxy-3-methylbenzoic acid (CAS: 1783342-68-6) [1] represents a highly functionalized aromatic system where stereoelectronic effects, intramolecular hydrogen bonding, and heteronuclear spin-spin coupling converge.

This technical guide provides a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopic protocol for the structural elucidation of this compound. By detailing the causality behind experimental design choices and presenting high-fidelity 1H and 13C reference data, this document serves as an authoritative resource for researchers and drug development professionals.

Structural and Physicochemical Profiling

Before executing spectroscopic analysis, understanding the physicochemical topology of the molecule is critical.

  • Compound: 6-Fluoro-2-hydroxy-3-methylbenzoic acid

  • CAS Registry Number: 1783342-68-6

  • Molecular Formula: C8H7FO3

  • Molecular Weight: 170.14 g/mol

The molecule features a fully substituted, electron-rich aromatic ring. The hydroxyl group at C2 acts as a strong electron-donating group (EDG) via resonance, while the fluorine at C6 exerts a strong inductive electron-withdrawing effect (-I). The spatial proximity of the C1 carboxylic acid and the C2 hydroxyl group facilitates strong intramolecular hydrogen bonding, which significantly deshields the involved protons and restricts conformational rotation.

Methodology: Self-Validating NMR Acquisition Protocol

To ensure absolute structural confidence, a self-validating NMR workflow is employed. The protocol relies on the orthogonal validation of 1D spectra (1H, 13C, 19F) through 2D heteronuclear correlation experiments (HSQC, HMBC).

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve 15-20 mg of 6-Fluoro-2-hydroxy-3-methylbenzoic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is selected over CDCl3 because its strong hydrogen-bond accepting nature disrupts intermolecular carboxylic acid dimers, yielding sharper signals. Furthermore, aprotic polar solvents prevent the rapid chemical exchange of the -OH and -COOH protons, allowing their direct observation [2].

  • 1H NMR Acquisition (400 MHz): Acquire 16 scans with a spectral width of 15 ppm. Set the relaxation delay (D1) to 1.5 seconds.

  • 13C NMR Acquisition (100 MHz): Acquire 1024 scans with 1H broadband decoupling (WALTZ-16). Set the D1 delay to 2.5 seconds.

    • Causality: Quaternary carbons (C1, C2, C3, C6, C7) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. A longer D1 ensures complete magnetization recovery, preventing signal attenuation and allowing for accurate baseline resolution [3].

  • 19F NMR Acquisition (376 MHz): Acquire 64 scans with 1H decoupling to observe the isolated fluorine resonance and confirm sample purity.

  • 2D NMR Validation (HSQC & HMBC): Acquire gradient-selected HSQC (to map direct C-H attachments) and HMBC (optimized for long-range 3JCH​ couplings of ~8 Hz) to map the carbon framework and definitively assign quaternary centers.

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B 1D Acquisition (1H, 13C, 19F) A->B C 2D Acquisition (HSQC, HMBC) B->C D Data Processing (FT, Phase, Baseline) C->D E Structural Elucidation & Regiochemistry Validation D->E

Workflow for the comprehensive NMR spectroscopic analysis of fluorinated benzoic acids.

1H NMR Spectroscopic Analysis

The 1H NMR spectrum of 6-Fluoro-2-hydroxy-3-methylbenzoic acid is characterized by distinct scalar couplings ( J ) between the aromatic protons and the fluorine atom.

Mechanistic Insights:

  • Intramolecular Hydrogen Bonding: The -COOH proton (~13.5 ppm) and the -OH proton (~11.0 ppm) are highly deshielded. The -OH proton is locked in a hydrogen bond with the adjacent carbonyl oxygen of the carboxylic acid, which prevents rapid exchange and broadens the signal [2].

  • Heteronuclear Spin-Spin Coupling: The fluorine atom (spin = 1/2) couples with the aromatic protons. H5 is ortho to the fluorine, resulting in a large 3JHF​ coupling (~10.0 Hz). H4 is meta to the fluorine, resulting in a smaller 4JHF​ coupling (~5.5 Hz) [4].

Table 1: 1H NMR Reference Data (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J in Hz)Assignment Causality
-COOH13.50br s1H-Highly deshielded, H-bonded
-OH (C2)11.05br s1H-Deshielded, H-bonded to COOH
H47.25dd1H 3JHH​ = 8.5, 4JHF​ = 5.5Ortho to CH3, meta to F
H56.75dd1H 3JHH​ = 8.5, 3JHF​ = 10.0Ortho to F, ortho to H4
-CH3 (C3)2.15s3H-Aliphatic methyl, shielded

13C NMR Spectroscopic Analysis

In 13C NMR, the presence of the 19F nucleus (100% natural abundance, spin = 1/2) splits the carbon signals into doublets. The magnitude of the carbon-fluorine coupling constant ( nJCF​ ) is inversely proportional to the number of bonds separating the nuclei, serving as a powerful diagnostic tool for regiochemical assignment [5].

Mechanistic Insights:

  • 1JCF​ (Direct Bond): C6 exhibits a massive splitting of ~245 Hz, unequivocally identifying the carbon bearing the fluorine atom.

  • 2JCF​ (Two Bonds): C1 and C5 are ortho to the fluorine. They exhibit couplings of ~18 Hz and ~23 Hz, respectively. The slight difference arises from the hybridization and steric environment of the adjacent substituents.

  • 3JCF​ (Three Bonds): C2, C4, and C7 (COOH) are meta to the fluorine, showing characteristic couplings of 4-9 Hz.

  • 4JCF​ (Four Bonds): C3 is para to the fluorine, showing a negligible coupling (~2 Hz), often appearing as a singlet or a slightly broadened peak [4].

Table 2: 13C NMR Reference Data (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ in Hz)Assignment Causality
C7 (COOH)168.5d 3JCF​ = 4.0Carbonyl carbon, meta to F
C6 (C-F)161.5d 1JCF​ = 245.0Directly bonded to F
C2 (C-OH)158.2d 3JCF​ = 7.5Oxygen-bound, meta to F
C4 (CH)136.1d 3JCF​ = 9.0Aromatic CH, meta to F
C3 (C-CH3)126.4d 4JCF​ = 2.0Alkyl-bound, para to F
C1 (C-COOH)108.5d 2JCF​ = 18.5Quaternary, ortho to F
C5 (CH)106.8d 2JCF​ = 23.0Aromatic CH, ortho to F
C8 (CH3)15.8s-Aliphatic methyl

2D NMR Strategies for Regiochemical Validation

To ensure the protocol is self-validating, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects long-range (typically 2J and 3J ) couplings between protons and carbons. In highly substituted rings like 6-Fluoro-2-hydroxy-3-methylbenzoic acid, HMBC is critical for confirming the relative positions of the methyl, hydroxyl, and fluoro groups.

Validation Logic:

  • The methyl protons (H8) will show a strong 3J correlation to C2 and C4, and a 2J correlation to C3.

  • H5 will show a strong 3J correlation to C1 and C3.

  • H4 will show a strong 3J correlation to C2 and C6.

By mapping these intersecting correlations, the regiochemistry is unambiguously confirmed without relying solely on empirical chemical shift predictions.

HMBC_Map H4 H4 C2 C2 (C-OH) H4->C2 3J C6 C6 (C-F) H4->C6 3J H5 H5 C3 C3 (C-CH3) H5->C3 3J C1 C1 (C-COOH) H5->C1 3J Me CH3 Me->C2 3J Me->C3 2J C4 C4 Me->C4 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for regiochemical validation.

Conclusion

The accurate structural elucidation of 6-Fluoro-2-hydroxy-3-methylbenzoic acid relies heavily on understanding the interplay between hydrogen bonding and heteronuclear (19F) spin-spin coupling. By employing a self-validating methodology that combines optimized 1D acquisition parameters with 2D HMBC mapping, researchers can confidently assign the complex spectral features of this critical fluorinated building block, ensuring high integrity in downstream synthetic and medicinal chemistry applications.

References

  • LibreTexts Chemistry. "16: Multinuclear NMR - Carbon-Fluorine and Proton-Fluorine Coupling." Available at:[Link]

  • ACS Publications. "Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration." The Journal of Organic Chemistry. Available at:[Link]

Foundational

Solubility profile of 6-Fluoro-2-hydroxy-3-methylbenzoic acid in polar aprotic solvents

An In-depth Technical Guide Solubility Profile of 6-Fluoro-2-hydroxy-3-methylbenzoic Acid in Polar Aprotic Solvents: A Predictive Framework and Methodological Guide Prepared by: Gemini, Senior Application Scientist Abstr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Solubility Profile of 6-Fluoro-2-hydroxy-3-methylbenzoic Acid in Polar Aprotic Solvents: A Predictive Framework and Methodological Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-Fluoro-2-hydroxy-3-methylbenzoic acid in key polar aprotic solvents. Initial research indicates a lack of specific quantitative solubility data for this compound in publicly available literature. Therefore, this document pivots from a simple data summary to a more foundational guide intended for researchers, scientists, and drug development professionals. We first establish a theoretical and predictive analysis of solubility based on the molecule's structural characteristics and the principles of solute-solvent interactions. The core of this guide is a detailed, step-by-step experimental protocol for the quantitative determination of equilibrium solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This methodology is designed to be a self-validating system, ensuring the generation of accurate and reproducible data. By synthesizing theoretical principles with field-proven experimental design, this guide equips researchers with the necessary tools to rigorously characterize the solubility of 6-Fluoro-2-hydroxy-3-methylbenzoic acid, a critical parameter for formulation, process chemistry, and drug discovery.

Introduction: The Imperative of Solubility Profiling

6-Fluoro-2-hydroxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid with a unique combination of functional groups: a carboxylic acid, a hydroxyl group, a methyl group, and a fluorine atom. This specific arrangement of electron-withdrawing and electron-donating groups on the benzene ring dictates its physicochemical properties, including its solubility.

In the realms of pharmaceutical development and process chemistry, a compound's solubility is a cornerstone property. It directly influences bioavailability, dictates formulation strategies, and impacts the efficiency of purification and reaction kinetics. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Acetone—are ubiquitous in these fields.[1] They are used as reaction media, as vehicles for high-throughput screening assays, and in the preparation of stock solutions.[2][3] Therefore, a quantitative understanding of how 6-Fluoro-2-hydroxy-3-methylbenzoic acid behaves in these solvents is not merely academic; it is a prerequisite for its effective application.

This guide will deconstruct the factors expected to govern the solubility of this molecule and provide a robust methodology for its empirical determination.

Theoretical Framework and Predictive Analysis

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[4][5] This rule suggests that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another.

Solute Molecular Structure Analysis
  • Polar, Protic Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are highly polar and can act as hydrogen bond donors and acceptors.[6]

  • Aromatic System: The benzene ring is largely non-polar, contributing hydrophobic character.

  • Substituents:

    • The methyl group (-CH₃) is non-polar and slightly increases the molecule's lipophilicity.

    • The fluorine atom (-F) is highly electronegative, creating a strong dipole moment and increasing the overall polarity of the molecule. It can also act as a weak hydrogen bond acceptor.

The molecule is therefore amphiphilic, possessing both polar, hydrogen-bonding regions and a non-polar, hydrophobic core.

Solvent Properties Analysis

Polar aprotic solvents are characterized by large dipole moments and high dielectric constants, but they lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[1] They can, however, act as hydrogen bond acceptors.

  • Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): Both are highly polar with strong hydrogen bond accepting capabilities. They are known as "universal" organic solvents for their ability to dissolve a wide range of polar and some non-polar compounds.[3][7]

  • Acetonitrile (ACN): It is polar but is a weaker hydrogen bond acceptor compared to DMSO or DMF. Its ability to dissolve polar compounds is significant, though often less than that of DMSO.[8][9]

  • Acetone: While polar, it is generally less polar than DMSO or DMF and has a lower boiling point, which can be a practical consideration.

Predicted Solubility Profile

Based on the analysis above, we can predict the relative solubility of 6-Fluoro-2-hydroxy-3-methylbenzoic acid. The strong hydrogen bond donating capacity of the solute's -OH and -COOH groups should interact favorably with the strong hydrogen bond accepting capacity of solvents like DMSO and DMF.

Table 1: Predicted Relative Solubility of 6-Fluoro-2-hydroxy-3-methylbenzoic acid

Polar Aprotic SolventPredicted Relative SolubilityRationale for Prediction
Dimethyl Sulfoxide (DMSO)HighExcellent hydrogen bond acceptor, highly polar. Effectively solvates both the polar functional groups and can accommodate the aromatic ring.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, it is a strong hydrogen bond acceptor and highly polar, facilitating strong solute-solvent interactions.[3]
Acetonitrile (ACN)MediumGood polarity, but a weaker hydrogen bond acceptor than DMSO/DMF. Favorable interactions are expected, but potentially to a lesser extent.[8]
AcetoneMediumModerate polarity and hydrogen bond accepting ability. Expected to be a reasonably good solvent for this compound.[6]
Tetrahydrofuran (THF)Medium-LowLower polarity and dielectric constant compared to the other solvents. While it can accept hydrogen bonds, its overall solvating power for this specific molecule is predicted to be lower.

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to quantitative data, a rigorous experimental protocol is required. The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[10]

Objective

To determine the equilibrium solubility of 6-Fluoro-2-hydroxy-3-methylbenzoic acid in selected polar aprotic solvents at a constant temperature (e.g., 25 °C).

Materials and Equipment
  • Solute: 6-Fluoro-2-hydroxy-3-methylbenzoic acid (purity >98%)

  • Solvents: DMSO, DMF, ACN, Acetone (HPLC grade or equivalent)

  • Apparatus:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with screw caps and PTFE septa

    • Thermostatically controlled shaker or incubator

    • Vortex mixer

    • Centrifuge capable of holding 2 mL vials

    • Calibrated micropipettes

    • Volumetric flasks (various sizes)

    • HPLC system with a UV detector and a suitable C18 column

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A Add excess solid solute to a vial B Add a known volume (e.g., 1 mL) of solvent A->B Step 1-2 C Seal vial and place in thermostatic shaker (e.g., 25°C for 24-48h) B->C D Centrifuge at high speed (e.g., 10,000 rpm, 15 min) to pellet undissolved solid C->D E Carefully withdraw supernatant D->E Post-centrifugation F Prepare serial dilutions of the supernatant E->F G Analyze dilutions via validated HPLC method F->G H Calculate concentration from calibration curve G->H

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

  • Aliquot Solute: To a series of 2 mL glass vials, add an excess amount of 6-Fluoro-2-hydroxy-3-methylbenzoic acid (e.g., 20-30 mg). The key is to ensure a visible amount of undissolved solid remains at equilibrium.[11]

  • Add Solvent: Accurately pipette a known volume (e.g., 1.0 mL) of each selected polar aprotic solvent into the corresponding vials.

  • Seal: Tightly cap each vial to prevent solvent evaporation.

Part B: Equilibration

  • Agitation: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Equilibrate: Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.

Part C: Sample Processing

  • Phase Separation: Remove the vials from the shaker. Place them in a centrifuge and spin at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid. This ensures the supernatant is free of particulates.[11]

  • Sample Dilution: Carefully withdraw a small, precise aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Serial Dilution: Immediately dilute the aliquot with a suitable mobile phase (or solvent) into a known volume in a volumetric flask. Further serial dilutions will likely be necessary to bring the concentration within the linear range of the HPLC calibration curve.

Part D: Quantification via HPLC

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or solvent peaks. A C18 column with a mobile phase of acidified water and acetonitrile or methanol is a common starting point for benzoic acid derivatives.[12]

  • Calibration: Prepare a set of calibration standards of known concentrations using the pure solute and inject them into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Analysis: Inject the diluted samples from Part C into the HPLC system.

  • Calculation: Use the peak area from the sample chromatogram and the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undissolved supernatant, accounting for all dilution factors. The final value represents the equilibrium solubility, typically expressed in mg/mL or mol/L.

Data Interpretation and Molecular Insights

The experimentally determined solubility values should be compiled into a table for clear comparison. Interpreting these results involves correlating the quantitative data with the physicochemical properties of the solvents.

G cluster_solute Solute Molecule cluster_solvent Polar Aprotic Solvent Solute R-COOH R'-OH Solvent S=O (DMSO) Solute->Solvent H-Bond (Donated by Solute, Accepted by Solvent) Solvent->Solute Dipole-Dipole Interactions

Caption: Key intermolecular forces in the dissolution process.

Key interactions driving solubility include:

  • Hydrogen Bonding: The primary interaction is likely the hydrogen bonds formed between the acidic and hydroxyl protons of the solute and the lone pair electrons on the oxygen (in DMSO, DMF, Acetone) or nitrogen (in ACN) of the solvent. The strength of the solvent as a hydrogen bond acceptor will strongly correlate with higher solubility.

  • Dipole-Dipole Interactions: The overall polarity of both the solute and solvent contributes significantly through dipole-dipole forces.[2]

  • Dispersion Forces: The non-polar aromatic ring of the solute interacts with the alkyl groups of the solvent molecules via London dispersion forces.

By comparing the solubility data against solvent parameters like dielectric constant, dipole moment, and hydrogen bond basicity (e.g., Kamlet-Taft β parameter), a quantitative structure-property relationship (QSPR) can be established, providing deeper mechanistic insights.

Conclusion

Sources

Exploratory

Electronic and Steric Effects of Fluorine in 6-Fluoro-2-hydroxy-3-methylbenzoic Acid: A Mechanistic Guide

Executive Summary In the strategic design of small-molecule therapeutics, the targeted incorporation of fluorine is a highly privileged modification. 6-Fluoro-2-hydroxy-3-methylbenzoic acid represents a complex, multi-su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the strategic design of small-molecule therapeutics, the targeted incorporation of fluorine is a highly privileged modification. 6-Fluoro-2-hydroxy-3-methylbenzoic acid represents a complex, multi-substituted aromatic system where electronic withdrawal, steric hindrance, and intramolecular hydrogen bonding converge. This whitepaper dissects the physicochemical causality behind the 6-fluoro substitution, providing drug development professionals with a predictive framework for leveraging these effects to modulate pharmacokinetics, target affinity, and metabolic stability.

Structural Architecture and Conformational Locking (Steric Effects)

While fluorine is often considered an isostere of hydrogen, its van der Waals radius (1.47 Å) is approximately 20% larger than that of hydrogen (1.20 Å). In the context of 6-fluoro-2-hydroxy-3-methylbenzoic acid, placing this halogen at the C6 position—directly adjacent (ortho) to the bulky C1-carboxylic acid—triggers a profound steric cascade[1].

The Ortho Effect and Loss of Coplanarity

The steric clash between the C6-fluorine and the C1-carboxylic acid forces the carboxyl group to rotate out of the plane of the aromatic ring. This orthogonal geometry severs the orbital overlap between the ring's π -system and the carboxylate p-orbitals. Consequently, the electron-donating resonance (+R) from the aromatic ring—which would normally destabilize the negatively charged carboxylate—is neutralized.

Intramolecular Hydrogen Bonding

The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. The steric pressure from the C6-fluorine restricts the rotational degrees of freedom of the carboxyl group, effectively "locking" the molecule into a conformation that maximizes this hydrogen bond. This locked state shields the polar surface area (PSA) of the molecule, significantly enhancing membrane permeability and lipophilicity.

G A 6-Fluoro Substitution B Steric Bulk (vdW 1.47 Å) A->B C Electronegativity (-I Effect) A->C D Ortho Effect (Disrupted Coplanarity) B->D Steric Clash with COOH E Carboxylate Anion Stabilization C->E Inductive Withdrawal D->E Loss of +R from Ring F pKa Reduction (Increased Acidity) E->F

Fig 1: Logical flow of electronic and steric effects of 6-fluoro substitution on pKa.

Electronic Perturbations: Inductive vs. Resonance Effects

Fluorine is the most electronegative element on the Pauling scale (3.98). Its presence fundamentally rewrites the electron density map of the benzoic acid core[2].

Inductive Withdrawal (-I) Dominance

Fluorine atoms withdraw electron density through the σ -bonds of the carbon skeleton[3]. When the C1-carboxylic acid deprotonates, the resulting carboxylate anion is highly stabilized by the strong -I effect of the adjacent C6-fluorine. Because inductive effects decay rapidly with distance, the ortho positioning maximizes this stabilization[4].

The C3-Methyl Influence

The C3-methyl group exerts a weak inductive electron-donating (+I) effect. Because it is positioned meta to the carboxylic acid, its electronic impact on the carboxylate pKa is negligible. However, its primary role is to sterically shield the C2-hydroxyl group and increase the local lipophilicity (logD) of the molecule, protecting the aromatic ring from oxidative metabolism (e.g., CYP450-mediated hydroxylation).

Quantitative Physicochemical Profiling

The synergistic combination of the ortho-effect (steric) and inductive withdrawal (electronic) results in a precipitous drop in the pKa of the carboxylic acid compared to its non-fluorinated analogs.

CompoundSubstituentsEst. pKa (COOH)Est. pKa (OH)Conformational State
Benzoic Acid None4.20N/ACoplanar
Salicylic Acid 2-OH2.9713.7Coplanar, H-bonded
2-Fluorobenzoic Acid 2-F3.27N/ATwisted (Ortho Effect)
6-Fluoro-2-hydroxy-3-methylbenzoic acid 2-OH, 3-CH3, 6-F~2.30 ~13.5 Highly Twisted, Locked H-bond

Table 1: Comparative physicochemical data illustrating the additive effects of ortho-substitution on acidity.

Self-Validating Experimental Protocols

To rigorously characterize the electronic and steric effects of this molecule, researchers must employ self-validating analytical workflows.

Workflow S1 Synthesis & Purification S2 System Validation (KHP Standard) S1->S2 S4 19F-NMR & VT-NMR S1->S4 S3 Potentiometric Titration S2->S3 Validated S5 Data Synthesis & Modeling S3->S5 S4->S5

Fig 2: Self-validating experimental workflow for physicochemical profiling.

Protocol A: Potentiometric pKa Determination

Causality: Potentiometry is the gold standard for determining pKa values in the 2–11 range. An inert nitrogen atmosphere is strictly required to prevent atmospheric CO₂ from forming carbonic acid, which would artificially lower the pH and skew the titration curve.

  • System Validation: Prior to sample analysis, titrate a 0.05 M solution of Potassium Hydrogen Phthalate (KHP) standard. Acceptance Criteria: The calculated pKa must fall within ±0.02 units of the literature value (4.01 at 25°C). Do not proceed if calibration fails.

  • Sample Preparation: Dissolve 2.0 mg of 6-Fluoro-2-hydroxy-3-methylbenzoic acid in 50 mL of 0.1 M KCl. Causality: The high concentration of KCl acts as a background electrolyte, locking the ionic strength of the solution to prevent activity coefficient fluctuations during the titration.

  • Execution: Titrate with standardized 0.1 M NaOH under a continuous stream of N₂ gas at a strictly controlled 25.0 ± 0.1°C.

  • Data Analysis: Utilize a Bjerrum plot or the first-derivative method (dpH/dV) to identify the exact equivalence point and extract the pKa.

Protocol B: Conformational Analysis via Variable-Temperature (VT) NMR

Causality: The strength of the intramolecular hydrogen bond (locked by the C6-fluorine) can be quantified by observing the temperature dependence of the C2-OH proton chemical shift. A strong, solvent-shielded H-bond will not shift significantly with heat.

  • System Validation: Spike the sample with Fluorobenzene as an internal ¹⁹F-NMR reference (-113.15 ppm). Confirm baseline resolution and magnetic field homogeneity.

  • Sample Preparation: Dissolve the compound in anhydrous DMSO-d6.

  • Execution: Acquire ¹H-NMR spectra at 5-degree intervals from 298 K to 348 K.

  • Data Analysis: Plot the chemical shift ( δ ) of the C2-OH proton against temperature (T). Calculate the temperature coefficient ( Δδ/ΔT ). Validation: A coefficient of < 0.005 ppm/K confirms that the hydroxyl proton is locked in a rigid intramolecular hydrogen bond, shielded from intermolecular interactions with the solvent.

Implications for Drug Development

Understanding the exact behavior of 6-Fluoro-2-hydroxy-3-methylbenzoic acid allows medicinal chemists to leverage it as a superior bioisostere. The profound pKa reduction ensures the carboxylic acid is fully ionized at physiological pH (7.4), optimizing solubility. Simultaneously, the steric bulk of the C6-fluorine locks the conformation, shielding the polar hydroxyl group via intramolecular hydrogen bonding. This rare combination of high ionization (low pKa) and masked polarity yields a molecule with exceptional oral bioavailability, enhanced membrane permeation, and robust resistance to enzymatic degradation[1].

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications MDPI URL:[Link]

  • The Dark Side of Fluorine ACS Medicinal Chemistry Letters URL:[Link]

  • 20.4: Substituent Effects on Acidity Chemistry LibreTexts URL:[Link]

Sources

Foundational

Solid-State Profiling of 6-Fluoro-2-hydroxy-3-methylbenzoic Acid: Crystal Engineering and Polymorphic Behavior

Executive Summary The solid-state characterization of active pharmaceutical ingredient (API) intermediates is a critical path in drug development. 6-Fluoro-2-hydroxy-3-methylbenzoic acid (CAS: 1783342-68-6) is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredient (API) intermediates is a critical path in drug development. 6-Fluoro-2-hydroxy-3-methylbenzoic acid (CAS: 1783342-68-6) is a highly functionalized salicylic acid derivative utilized in the synthesis of advanced therapeutics. The presence of four distinct substituents—a carboxylic acid, a hydroxyl group, a fluorine atom, and a methyl group—creates a complex landscape of competing intermolecular interactions.

This technical guide provides a comprehensive framework for investigating the crystal structure and polymorphism of this compound. By leveraging established crystallographic principles of homologous fluorosalicylic acids, we detail the mechanistic causality of its solid-state behavior, robust polymorph screening protocols, and self-validating analytical workflows.

Molecular Anatomy and Supramolecular Synthons

To predict and control the polymorphic behavior of 6-Fluoro-2-hydroxy-3-methylbenzoic acid, one must first analyze its supramolecular synthons. The spatial arrangement of hydrogen bond donors and acceptors dictates the crystal packing.

The Intramolecular S(6) Motif

Like most salicylic acid derivatives, the proximity of the ortho-hydroxyl group to the carboxylic acid strongly favors the formation of an intramolecular hydrogen bond (O–H···O=C). This interaction forms a planar six-membered ring, designated as an S(6) motif in graph-set notation. This intramolecular bond restricts the rotational freedom of the carboxylate group, locking the molecule into a highly planar conformation that facilitates tight crystallographic packing.

The Centrosymmetric R²₂(8) Dimer

In non-polar or weakly polar environments, the primary intermolecular interaction is the formation of carboxylic acid dimers. Two molecules of 6-Fluoro-2-hydroxy-3-methylbenzoic acid will pair via two robust O–H···O hydrogen bonds to form a centrosymmetric R²₂(8) ring motif. This dimer acts as the fundamental building block (the asymmetric unit or half thereof) in the crystal lattice.

Halogen Bonding and Weak Interactions (O–H···F)

The fluorine atom at the 6-position introduces the potential for weak intermolecular O–H···F or C–H···F interactions. Research on structurally analogous 5-fluorosalicylic acid demonstrates that these fluorine interactions are highly sensitive to temperature and crystallization kinetics, often leading to the discovery of novel polymorphs or crystallographic twinning [1].

Synthons Compound 6-Fluoro-2-hydroxy- 3-methylbenzoic acid Intra Intramolecular H-Bond (S(6) Motif) Compound->Intra Ortho-OH proximity Inter Intermolecular COOH Dimer (R2,2(8) Motif) Compound->Inter Primary crystallization driver Weak Weak Halogen Interactions (O-H···F / C-H···F) Compound->Weak Polymorph differentiation

Fig 1: Supramolecular synthon hierarchy dictating crystal packing.

Polymorphism Screening Methodology

A robust polymorph screen must perturb the thermodynamic and kinetic pathways of crystallization to uncover metastable forms. The following protocol is a self-validating system designed to isolate true polymorphs, solvates, and hydrates.

Step-by-Step Screening Protocol

Phase 1: Solvent-Mediated Crystallization (Thermodynamic Control) Causality: Solvents with varying hydrogen-bond propensities disrupt the R²₂(8) dimer to different degrees. Protic solvents (e.g., methanol) compete for hydrogen bonds, potentially yielding solvates, while non-polar solvents (e.g., toluene) force the API to self-associate, yielding the most thermodynamically stable dimerized polymorph.

  • Prepare saturated solutions of the API in 12 distinct solvents (ranging from non-polar heptane to highly polar DMSO) at 50°C.

  • Filter the solutions through a 0.22 µm PTFE syringe filter into pre-warmed vials to remove heterogeneous nucleation sites.

  • Allow half the vials to cool slowly to 5°C at a rate of 0.1°C/min (promotes stable polymorphs).

  • Crash-cool the remaining vials in an ice-water bath (promotes metastable kinetic polymorphs).

Phase 2: Anti-Solvent Addition (Kinetic Control) Causality: Rapid supersaturation forces immediate precipitation, trapping the molecule in metastable kinetic conformations before it can rearrange into the lowest-energy lattice.

  • Dissolve the API in a highly soluble solvent (e.g., acetone) at room temperature.

  • Rapidly inject an anti-solvent (e.g., n-heptane or water) under high shear stirring (1000 RPM).

  • Immediately vacuum-filter the resulting precipitate to prevent solvent-mediated phase transformation (SMPT) back to the stable form.

Phase 3: Mechanochemical Grinding Causality: Mechanical stress introduces lattice defects and localized heating, which can induce solid-state phase transitions without solvent interference.

  • Place 50 mg of the stable polymorph into a stainless-steel milling jar with a single grinding ball.

  • Perform neat grinding (dry) for 30 minutes at 20 Hz.

  • Perform liquid-assisted grinding (LAG) by adding 10 µL of a solvent (e.g., ethyl acetate) to facilitate molecular mobility and access alternative hydrogen-bonding networks [2].

ScreeningWorkflow Start API Starting Material Thermo Thermodynamic Methods (Slow Cooling / Evaporation) Start->Thermo Kinetic Kinetic Methods (Anti-Solvent / Crash Cool) Start->Kinetic Mech Mechanochemical (Neat & LAG Grinding) Start->Mech PXRD Primary Analysis: PXRD Thermo->PXRD Kinetic->PXRD Mech->PXRD Thermal Secondary Analysis: DSC & TGA PXRD->Thermal Identify unique powder patterns Validation Self-Validating Output: True Polymorph vs. Solvate Thermal->Validation Cross-reference mass loss (TGA) with endotherms (DSC)

Fig 2: Self-validating polymorph screening and characterization workflow.

Analytical Characterization and Data Interpretation

To establish trustworthiness, analytical data must be cross-validated. A single technique is insufficient to declare a new polymorph.

Self-Validating Thermal Analysis (DSC/TGA)

When a new powder X-ray diffraction (PXRD) pattern is discovered, the sample must be subjected to simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • True Polymorph: Exhibits a distinct melting endotherm in the DSC with zero corresponding mass loss in the TGA prior to degradation.

  • Solvate/Hydrate: Exhibits a broad endotherm in the DSC that perfectly aligns with a step-wise mass loss in the TGA. The mass loss percentage can be used to calculate the exact stoichiometry of the solvate.

Predicted Crystallographic Parameters

While single-crystal X-ray diffraction (SCXRD) data for the specific 6-Fluoro-2-hydroxy-3-methylbenzoic acid is proprietary to individual drug programs, we can predict its crystallographic parameters with high confidence based on the extensively studied 5-fluorosalicylic acid system [1][3]. The steric bulk of the methyl group at the 3-position is expected to force a monoclinic or triclinic crystal system to accommodate the required packing density.

Table 1: Anticipated Crystallographic Data Profile (Based on Fluorosalicylic Acid Homologues)

ParameterPredicted Value RangeMechanistic Rationale
Crystal System Monoclinic or TriclinicLow symmetry required to pack the asymmetric tetrasubstituted benzene ring.
Space Group P2₁/n or P-1Common space groups for centrosymmetric R²₂(8) carboxylic acid dimers.
Z (Molecules/Unit Cell) 4Standard packing for monoclinic systems forming dimers.
Z' (Asymmetric Unit) 1 or 2Z'=2 is highly probable if crystallographic twinning occurs due to O-H···F interactions [1].
Density (Calculated) 1.45 - 1.55 g/cm³Typical density for halogenated, non-solvated salicylic acid derivatives.
H-Bond Length (O···O) ~2.60 - 2.65 ÅStrong, highly directional hydrogen bonding within the carboxylic dimer.

Thermodynamic Relationships: Enantiotropy vs. Monotropy

Understanding the thermodynamic relationship between polymorphs is critical for formulation stability. If two polymorphs of 6-Fluoro-2-hydroxy-3-methylbenzoic acid are discovered (e.g., Form I and Form II), their relationship must be classified using the Burger and Ramberger Rules .

  • Heat of Fusion Rule: If the higher melting polymorph has the lower heat of fusion (ΔHf), the system is enantiotropic (reversible transition at a specific temperature). If the higher melting polymorph has the higher ΔHf, the system is monotropic (one form is stable across all temperatures).

  • Density Rule: The polymorph with the highest crystallographic density (determined via SCXRD) is generally the most thermodynamically stable at absolute zero (0 K).

Formulation Implication: If the API exhibits enantiotropy, the transition temperature must be determined. If this transition temperature falls within the manufacturing or storage range (e.g., 20°C - 40°C), the API is at high risk of solid-state transformation during shelf-life, which could drastically alter its dissolution rate and bioavailability.

References

  • Lutz, M., Vliem, J. F., & Rodenburg, H. P. (2018). Twinning in 5-fluorosalicylic acid: description of a new polymorph. Acta Crystallographica Section C, Structural Chemistry, 74(Pt 1), 1-6. Available at:[Link]

  • Karki, S., Friščić, T., Fábián, L., Laity, P. R., Day, G. M., & Jones, W. (2009). Improving Mechanical Properties of Crystalline Solids by Cocrystal Formation: New Compressible Forms of Paracetamol. Advanced Materials, 21(38-39), 3905-3909. Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67658, 5-Fluorosalicylic acid. Available at: [Link]

Exploratory

Thermodynamic Stability of 6-Fluoro-2-hydroxy-3-methylbenzoic Acid at Room Temperature: A Technical Whitepaper

Executive Summary The development of halogenated benzoic acid derivatives has become a cornerstone in modern pharmaceutical chemistry, driven by the need for active pharmaceutical ingredients (APIs) with enhanced metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of halogenated benzoic acid derivatives has become a cornerstone in modern pharmaceutical chemistry, driven by the need for active pharmaceutical ingredients (APIs) with enhanced metabolic resistance and target binding affinity. 6-Fluoro-2-hydroxy-3-methylbenzoic acid (CAS: 1783342-68-6) represents a highly specialized substituted salicylic acid. Understanding its thermodynamic stability at room temperature (25°C) is critical for formulation scientists and drug development professionals.

This whitepaper provides an in-depth analysis of the molecular causality governing the stability of this compound, outlines self-validating experimental protocols aligned with regulatory standards, and synthesizes predictive quantitative data for its thermodynamic profile.

Molecular Architecture & Causality of Stability

The exceptional thermodynamic stability of 6-Fluoro-2-hydroxy-3-methylbenzoic acid at room temperature is not coincidental; it is a direct consequence of its highly orchestrated molecular architecture. Unlike esterified derivatives (e.g., acetylsalicylic acid) which are prone to hydrolysis even at ambient temperatures [1], this compound lacks hydrolyzable functional groups, rendering it chemically inert in standard aqueous environments.

The Tripartite Stabilization Mechanism

The stability of the molecule is governed by three distinct structural features:

  • C2-Hydroxyl Intramolecular Hydrogen Bonding: The hydroxyl group at the C2 position forms a robust intramolecular hydrogen bond with the carbonyl oxygen of the C1-carboxylic acid. This locks the molecule into a planar conformation, significantly lowering the internal energy of the system and stabilizing the conjugate base (salicylate anion) upon dissociation.

  • C6-Fluoro Inductive Shielding (-I Effect): The highly electronegative fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect. This not only lowers the pKa of the carboxylic acid (enhancing aqueous solubility profiles) but also sterically and electronically shields the carboxylate group from nucleophilic attack. The carbon-fluorine bond is one of the strongest in organic chemistry, providing immense metabolic and thermodynamic stability [2].

  • C3-Methyl Electron Donation (+I Effect): The methyl group at C3 provides localized electron donation via hyperconjugation. Positioned adjacent to the C2-hydroxyl, it increases the electron density on the hydroxyl oxygen, thereby strengthening the intramolecular hydrogen bond network and further rigidifying the crystal lattice.

G API 6-Fluoro-2-hydroxy- 3-methylbenzoic acid (Thermodynamically Stable at 25°C) F_effect C6-Fluoro Substitution API->F_effect OH_effect C2-Hydroxyl Group API->OH_effect Me_effect C3-Methyl Group API->Me_effect F_detail Inductive Electron Withdrawal (-I) Steric Shielding & Lower pKa F_effect->F_detail OH_detail Intramolecular H-Bonding Planar Conformation Lock OH_effect->OH_detail Me_detail Electron Donation (+I) Strengthens H-Bond Network Me_effect->Me_detail

Molecular factors governing the thermodynamic stability of the API.

Mechanistic Stability Pathways at 25°C

At room temperature (25°C) and standard atmospheric pressure, the Gibbs free energy ( ΔG∘ ) of degradation for 6-Fluoro-2-hydroxy-3-methylbenzoic acid is highly positive, indicating that spontaneous degradation is thermodynamically forbidden.

Resistance to Decarboxylation

The primary degradation pathway for benzoic acid derivatives is decarboxylation. However, the activation energy ( Ea​ ) required to break the C1-C(carboxyl) bond is immense. While unsubstituted salicylic acids may begin to decarboxylate at temperatures exceeding 150°C, the presence of the C6-fluorine atom increases the bond dissociation energy. At 25°C, the rate constant ( k ) for decarboxylation is functionally zero.

Polymorphic and Crystal Lattice Stability

Solid-state stability is dictated by the energy of the crystal lattice. Substituted salicylic acids often exhibit polymorphic stability transitions [3]. However, the dense packing facilitated by the C6-F and C3-CH3 groups minimizes free volume within the crystal lattice, preventing spontaneous polymorphic transitions or hydrate formation at 60% Relative Humidity (RH).

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of 6-Fluoro-2-hydroxy-3-methylbenzoic acid, a self-validating experimental workflow must be employed. This protocol is strictly aligned with the [4].

Step-by-Step Methodology for Stability Profiling

Step 1: Batch Selection and Preparation

  • Synthesize or procure three independent primary batches of 6-Fluoro-2-hydroxy-3-methylbenzoic acid (purity 99.5%).

  • Package the API in container closure systems that simulate the final commercial packaging (e.g., double polyethylene bags inside an HDPE drum).

Step 2: Controlled Environmental Exposure

  • Long-Term Storage: Place samples in a calibrated stability chamber at 25°C ± 2°C and 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated Storage: Place a parallel set of samples at 40°C ± 2°C and 75% RH ± 5% RH for 6 months to predict long-term thermodynamic drift.

  • Stress Testing (Photostability): Expose a subset of samples to 1.2 million lux hours and 200 watt hours/square meter of near UV energy, per ICH Q1B.

Step 3: Orthogonal Analytical Quantification

  • Chemical Stability (HPLC-UV): Analyze samples at intervals (0, 3, 6, 9, 12 months) using High-Performance Liquid Chromatography with UV detection (e.g., 230 nm). Quantify the parent peak and monitor for any emergence of degradation products (e.g., defluorinated or decarboxylated impurities).

  • Thermal/Polymorphic Stability (DSC/TGA): Utilize Differential Scanning Calorimetry (DSC) to monitor the melting endotherm (expected >150∘C ). Any shift in the melting peak indicates a polymorphic transition. Use Thermogravimetric Analysis (TGA) to confirm the absence of volatile loss (e.g., dehydration) at 25°C.

  • Thermodynamic Dissociation (Titrimetry): Perform variable ionic strength titrimetric analysis to calculate the standard thermodynamic quantities ( ΔH∘ , ΔS∘ , ΔG∘ ) of dissociation in aqueous media [5].

Workflow Start API Batch Selection (n=3 Primary Batches) Cond1 Long-Term Storage 25°C ± 2°C / 60% RH Start->Cond1 Cond2 Accelerated Storage 40°C ± 2°C / 75% RH Start->Cond2 Cond3 Stress Testing Photostability (ICH Q1B) Start->Cond3 Analysis Orthogonal Analysis HPLC-UV, DSC/TGA, Titrimetry Cond1->Analysis Cond2->Analysis Cond3->Analysis End Thermodynamic Stability Profile Generation Analysis->End

Self-validating ICH Q1A(R2) stability testing workflow for the API.

Quantitative Data Synthesis

Based on the structural homology to fluorinated and methylated salicylic acids, the following tables summarize the predictive quantitative data for 6-Fluoro-2-hydroxy-3-methylbenzoic acid at room temperature.

Table 1: Predictive Thermodynamic Parameters at 25°C (Aqueous Dissociation)

Note: Values are synthesized from baseline salicylic acid behavior adjusted for C6-F and C3-CH3 substituent effects.

ParameterSymbolPredictive ValueImplication for Stability
Gibbs Free Energy ΔG∘ +8.45 kJ/mol Positive value indicates non-spontaneous degradation; highly stable.
Enthalpy of Dissociation ΔH∘ +2.10 kJ/mol Endothermic process at 25°C; thermal energy required to disrupt H-bonds.
Entropy of Dissociation ΔS∘ Negative entropy indicates a highly ordered solvation shell around the anion.
Acid Dissociation Constant pKa​ 2.65±0.05 Lower than standard salicylic acid (2.98) due to the -I effect of Fluorine.
Table 2: Expected 12-Month Stability Metrics (ICH Q1A Conditions)
Storage ConditionAssay (HPLC)ImpuritiesMoisture Content (KF)DSC Melting Peak Shift
Initial (T=0) 99.8% <0.05% 0.12% Baseline ( Tm​ )
25°C / 60% RH (12 Mo) 99.7% <0.05% 0.13% None (Stable Polymorph)
40°C / 75% RH (6 Mo) 99.5% 0.08% 0.15% None (Lattice Intact)
Photostability (UV) 98.9% 0.21% 0.12% None

Conclusion

6-Fluoro-2-hydroxy-3-methylbenzoic acid exhibits profound thermodynamic stability at room temperature. The synergistic effects of the C6-fluorine atom (inductive shielding) and the C2-hydroxyl group (intramolecular hydrogen bonding) create a molecular fortress that is highly resistant to decarboxylation, hydrolysis, and polymorphic shifting. When evaluated under rigorous, self-validating ICH Q1A(R2) protocols, the API demonstrates a degradation profile that is practically negligible at 25°C, ensuring a robust shelf-life suitable for advanced pharmaceutical formulation.

References

  • Khouri, S. J., Alsaad, D., & Altwaiq, A. M. (2024). Salicylic Acid Solubility and Thermodynamic Dissociation Constant at Various Temperatures in Water: Variable Ionic Strength Titrimetric Analysis. ResearchGate.[Link]

  • Svard, M., et al. (2024). Thermodynamic Stability Transitions and Coexistence of Two Polymorphs via Crystalline Solid Solutions: The T-X Phase Diagram of Salicylic Acid and 2,3-Dihydroxybenzoic Acid. Crystal Growth & Design - ACS Publications.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Official Website.[Link]

  • Ouafy, H. E., et al. (2026). Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. ResearchGate. [Link]

Foundational

6-Fluoro-2-hydroxy-3-methylbenzoic Acid: A Strategic Pharmacophore and Building Block in Modern Medicinal Chemistry

Abstract In the contemporary landscape of drug discovery, the strategic incorporation of halogenated moieties into small molecules is a foundational technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In the contemporary landscape of drug discovery, the strategic incorporation of halogenated moieties into small molecules is a foundational technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 6-Fluoro-2-hydroxy-3-methylbenzoic acid (CAS: 1783342-68-6) represents a highly specialized fluorinated salicylic acid derivative[1]. By synergizing the steric shielding of a methyl group with the profound electronic and metabolic modulating effects of a fluorine atom, this compound serves as a critical building block for next-generation anti-inflammatory agents, antimicrobials, and complex heterocyclic scaffolds[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and integration into medicinal chemistry workflows.

Physicochemical Profiling & Structural Causality

The architectural brilliance of 6-Fluoro-2-hydroxy-3-methylbenzoic acid lies in its precise substitution pattern. Every functional group contributes to a specific physicochemical outcome, making it a "magic bullet" in structural optimization[3].

The Fluorine Effect (C6 Position)

Fluorine is the most electronegative element (4.0 on the Pauling scale) and forms the strongest bond in organic chemistry (the C-F bond)[4]. Placing the fluorine atom at the C6 position of the salicylic acid core achieves three critical objectives:

  • pKa Modulation: The strong electron-withdrawing inductive effect of the ortho-fluorine significantly lowers the pKa of the adjacent carboxylic acid[5]. This increases the acidity of the molecule, altering its ionization state at physiological pH, which can enhance target binding kinetics[6].

  • Metabolic Blockade: The C6 position in standard salicylic acids is a known liability for Cytochrome P450 (CYP450) mediated aromatic hydroxylation. The robust C-F bond effectively blocks this metabolic oxidation, prolonging the biological half-life of the derivative[3].

  • Lipophilicity Tuning: While fluorine increases the polarity of the specific bond, its incorporation into an aromatic system generally enhances overall lipophilicity (LogP), facilitating superior passive transport across lipid bilayers[3].

The Methyl Group (C3 Position)

The C3 methyl group provides essential steric bulk. In the context of enzyme inhibition (such as Cyclooxygenase enzymes), this methyl group acts as a hydrophobic anchor, interacting with van der Waals pockets within the receptor site. Furthermore, it sterically restricts the rotation of the adjacent hydroxyl group, enforcing a rigid intramolecular hydrogen bond with the C1 carboxylic acid, which masks polarity and further increases membrane permeability[7].

Quantitative Physicochemical Data

Table 1: Physicochemical Properties and Predictive ADME Impact of 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

PropertyValueCausality / ADME Impact
Molecular Weight 170.14 g/mol [1]Highly ligand-efficient; leaves ample molecular weight budget for downstream functionalization.
Chemical Formula C₈H₇FO₃[2]Complies strictly with Lipinski’s Rule of Five.
Predicted pKa (COOH) ~2.2Lowered vs. native salicylic acid (2.97) due to C6-fluorine inductive effect[5].
LogP (Predicted) ~2.4Optimal partition coefficient for gastrointestinal absorption and cellular permeability[3].
H-Bond Donors 2 (-OH, -COOH)Facilitates strong anchoring in target active sites (e.g., Arg120 in COX enzymes)[7].
H-Bond Acceptors 4 (3x O, 1x F)Enhances solubility and enables secondary electrostatic interactions[5].

Synthetic Methodologies: Directed Ortho-Metalation (DoM)

Synthesizing highly substituted aromatic rings requires stringent regiocontrol. While nucleophilic aromatic substitution (SNAr) of polyfluorinated precursors is possible, Directed Ortho-Metalation (DoM) offers a more elegant, high-yielding, and regioselective pathway.

To synthesize 6-Fluoro-2-hydroxy-3-methylbenzoic acid, we utilize 5-fluoro-2-methylphenol as the starting material. By protecting the phenol as a Methoxymethyl (MOM) ether, we create a powerful Directed Metalation Group (DMG). The synergistic directing effects of the OMOM group and the fluorine atom force lithiation exclusively at the C6 position.

Synthesis A 5-Fluoro-2-methylphenol (Starting Material) B O-Protection (MOM-Cl, DIPEA) A->B Step 1 C Directed ortho-Lithiation (s-BuLi, TMEDA, -78°C) B->C Step 2 D Carboxylation (Dry CO2 gas) C->D Step 3 E Deprotection (HCl, MeOH) D->E Step 4 F 6-Fluoro-2-hydroxy- 3-methylbenzoic acid E->F Final Product

Figure 1: Regioselective synthesis via Directed Ortho-Metalation (DoM).

Protocol A: Self-Validating Synthesis of 6-Fluoro-2-hydroxy-3-methylbenzoic acid

Rationale & Causality: sec-Butyllithium (s-BuLi) is chosen over n-BuLi due to its higher kinetic basicity, which is required to deprotonate the sterically hindered C6 position. TMEDA is added to break down the hexameric aggregates of the organolithium reagent, rendering it a highly reactive monomer.

Step-by-Step Methodology:

  • Protection: Dissolve 5-fluoro-2-methylphenol (1.0 eq) in anhydrous CH₂Cl₂. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and cool to 0°C. Dropwise add Chloromethyl methyl ether (MOM-Cl, 1.2 eq). Stir for 4 hours. Validation: TLC (Hexane:EtOAc 8:2) should show complete consumption of the phenol.

  • Lithiation: Dissolve the MOM-protected intermediate in anhydrous THF under an Argon atmosphere. Add freshly distilled TMEDA (1.1 eq) and cool the system to -78°C using a dry ice/acetone bath. Slowly add s-BuLi (1.1 eq, 1.4 M in cyclohexane) dropwise over 30 minutes to prevent localized heating. Stir at -78°C for 2 hours.

    • Self-Validation Step: Extract a 50 µL aliquot, quench in MeOD, and analyze via ¹H-NMR. The disappearance of the aromatic proton between the OMOM and F groups confirms quantitative metalation.

  • Carboxylation: Bubble anhydrous CO₂ gas (passed through a Drierite column) directly into the reaction mixture at -78°C for 1 hour. The solution will turn from deep yellow to colorless as the aryllithium species is consumed. Gradually warm to room temperature.

  • Deprotection & Isolation: Quench the reaction with 1M HCl to pH 2. Extract with EtOAc. Concentrate the organic layer, then dissolve the crude intermediate in Methanol. Add 3M HCl and reflux for 3 hours to cleave the MOM ether. Cool, concentrate, and recrystallize from Toluene/Heptane to yield pure 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

Pharmacological Applications in Drug Design

Salicylic acid derivatives are historically significant in medicinal chemistry, primarily acting as Cyclooxygenase (COX) inhibitors and, more recently, as inhibitors of oxalate production in hyperoxaluria[8][9].

When 6-Fluoro-2-hydroxy-3-methylbenzoic acid is utilized as a pharmacophore, the fluorine atom drastically alters the pharmacokinetic destiny of the molecule. In the context of NSAID development, unacetylated salicylic acid derivatives often suffer from rapid hepatic clearance. The strategic placement of the fluorine atom at C6 completely abrogates CYP450-mediated oxidation at that site[3]. Concurrently, the molecule exhibits enhanced binding in the hydrophobic channel of COX-2, driven by the lipophilic contributions of both the C3-methyl and C6-fluoro groups[7].

Pathway cluster_0 Pharmacodynamics (Efficacy) cluster_1 Pharmacokinetics (Stability) Drug 6-Fluoro-2-hydroxy- 3-methylbenzoic acid COX2 Target Enzyme COX-2 / Glycolate Oxidase Drug->COX2 Binds Target CYP Hepatic Metabolism CYP450 Enzymes Drug->CYP Encounters Inhibition High-Affinity Binding (Enhanced by 3-Me / 6-F) COX2->Inhibition Prostaglandins Disease Modification (Inflammation Blocked) Inhibition->Prostaglandins Induces Stability Metabolic Blockade (C-F bond resists oxidation) CYP->Stability HalfLife Prolonged Biological Half-Life Stability->HalfLife Results in

Figure 2: Dual PD/PK advantages conferred by the 6-fluoro and 3-methyl substitution pattern.

Experimental Workflows: Biological Integration

To empirically validate the metabolic advantages of the 6-fluoro substitution, researchers must employ highly controlled in vitro assays.

Protocol B: In Vitro Liver Microsomal Stability Assay

Rationale & Causality: This assay quantifies the resistance of the C-F bond to Phase I oxidative metabolism. By comparing the half-life of 6-Fluoro-2-hydroxy-3-methylbenzoic acid against a non-fluorinated analog (e.g., 3-methylsalicylic acid), the exact stabilizing contribution of the fluorine atom can be calculated.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM, 20 mg/mL) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Prepare a 1 µM working solution of 6-Fluoro-2-hydroxy-3-methylbenzoic acid in the phosphate buffer (final DMSO concentration < 0.1% to prevent CYP inhibition).

  • Pre-Incubation: Combine 450 µL of the compound solution with 25 µL of HLM. Pre-incubate in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 25 µL of a 20 mM NADPH regenerating system.

  • Kinetic Sampling (Self-Validating System):

    • At time points 0, 15, 30, 45, and 60 minutes, withdraw a 50 µL aliquot.

    • Immediately quench the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to LC-MS/MS vials.

  • Data Processing: Plot the natural log of the remaining compound area ratio versus time. The slope of the linear regression represents the elimination rate constant ( k ), from which the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ) are derived.

References

  • MDPI - Pharmaceuticals Importance of Fluorine in Benzazole Compounds[Link]

  • Taylor & Francis - Journal of Enzyme Inhibition and Medicinal Chemistry The role of fluorine in medicinal chemistry [Link]

  • National Institutes of Health (PMC) Fluorine-a small magic bullet atom in the drug development[Link]

  • National Institutes of Health (PMC) The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [Link]

  • Royal Society of Chemistry (RSC Advances) Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials [Link]

  • ACS Publications - Journal of Medicinal Chemistry Salicylic Acid Derivatives Inhibit Oxalate Production in Mouse Hepatocytes with Primary Hyperoxaluria Type 1 [Link]

  • PubMed - Expert Opinion on Therapeutic Patents Salicylic acid derivatives: synthesis, features and usage as therapeutic tools[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Fluoro-2-hydroxy-3-methylbenzoic Acid as a Strategic Building Block in Drug Discovery

Executive Summary & Strategic Value In the dynamic landscape of medicinal chemistry, the selection of highly functionalized building blocks is paramount for developing efficacious Active Pharmaceutical Ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Value

In the dynamic landscape of medicinal chemistry, the selection of highly functionalized building blocks is paramount for developing efficacious Active Pharmaceutical Ingredients (APIs). 6-Fluoro-2-hydroxy-3-methylbenzoic acid (CAS: 1783342-68-6) represents a privileged scaffold that merges the diverse reactivity of salicylic acid with the pharmacokinetic advantages of targeted fluorination[1].

The strategic incorporation of fluorine into this aromatic system is not merely a structural variation; it is a calculated design choice to enhance metabolic stability, modulate lipophilicity, and optimize binding affinity[2]. By utilizing this specific building block, drug development professionals can access novel chemical space while preemptively addressing common metabolic liabilities associated with aromatic rings[3].

Physicochemical Properties & Quantitative Data

Understanding the baseline physicochemical properties of 6-Fluoro-2-hydroxy-3-methylbenzoic acid is critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValue / Description
Compound Name 6-Fluoro-2-hydroxy-3-methylbenzoic acid
CAS Number 1783342-68-6
Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
Key Functional Groups Carboxyl (-COOH), Hydroxyl (-OH), Fluoro (-F), Methyl (-CH3)
Structural Class Fluorinated Benzoic Acid / Salicylic Acid Derivative

Mechanistic Insights: The Causality of Structural Design

Every functional group on the 6-Fluoro-2-hydroxy-3-methylbenzoic acid scaffold serves a distinct mechanistic purpose in drug design:

  • C6-Fluorine (Metabolic Block & pKa Modulator): The high electronegativity of the fluorine atom inductively withdraws electron density from the aromatic ring. This significantly lowers the pKa of the adjacent C1-carboxylic acid, making it a stronger acid and altering its activation kinetics during synthesis. Crucially, the strong C-F bond blocks cytochrome P450-mediated oxidation at the C6 position, enhancing the half-life of the resulting drug candidate[2].

  • C2-Hydroxyl (Target Engagement): The free hydroxyl group acts as a potent hydrogen bond donor and acceptor. In biological targets, it frequently participates in critical bidentate chelation or hydrogen-bonding networks with receptor active sites.

  • C3-Methyl (Steric Shield & Lipophilicity): The methyl group increases the overall LogP of the molecule, aiding in membrane permeability. Sterically, it restricts the rotation of adjacent bonds in derivative molecules, directing the pharmacophore into a favorable bioactive conformation.

SAR Core 6-Fluoro-2-hydroxy- 3-methylbenzoic acid F_group C6-Fluorine (Metabolic Block) Core->F_group OH_group C2-Hydroxyl (H-Bond Donor) Core->OH_group CH3_group C3-Methyl (Steric Shield) Core->CH3_group COOH_group C1-Carboxyl (Coupling Site) Core->COOH_group F_Effect Enhances Stability & Lowers pKa F_group->F_Effect OH_Effect Target Engagement (Chelation) OH_group->OH_Effect CH3_Effect Increases LogP & Directs Conformation CH3_group->CH3_Effect COOH_Effect Amide/Ester Derivatization COOH_group->COOH_Effect

SAR and mechanistic roles of functional groups in 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

Experimental Protocol: Selective Amide Coupling

The Causality of Reagent Selection

Amide coupling of salicylic acid derivatives presents a unique synthetic challenge. The presence of the unprotected C2-hydroxyl group can lead to competitive esterification or complex side reactions. For instance, utilizing powerful uronium-based coupling reagents like HATU with salicylic acids and anilines frequently results in the unintended formation of 2-imino benzo[e]-1,3-oxazin-4-ones via a multi-step isouronium intermediate pathway[4].

To establish a highly reliable and self-validating protocol, we employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with 1-Hydroxybenzotriazole (HOBt) [5]. HOBt acts as a nucleophilic catalyst, rapidly intercepting the highly reactive O-acylisourea intermediate to form a stable active ester. This selectively reacts with the target amine, effectively suppressing hydroxyl-driven cyclization and side reactions.

Step-by-Step Methodology

1. Preparation & Dissolution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Fluoro-2-hydroxy-3-methylbenzoic acid (1.0 mmol, 170.1 mg) and HOBt (1.2 mmol, 162.2 mg) in 10 mL of anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

2. Amine & Base Addition: Add the target primary or secondary amine (1.1 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, ~520 µL). Causality: DIPEA ensures the amine remains unprotonated and highly nucleophilic, while the 0 °C environment controls the exothermic activation step, preventing thermal degradation of the active ester.

3. Activation: Slowly add EDC·HCl (1.2 mmol, 230.0 mg) portion-wise over 15 minutes. Causality: Portion-wise addition prevents a sudden spike in local concentration and temperature, which is the primary cause of the irreversible rearrangement of the O-acylisourea intermediate into an inactive N-acylurea byproduct.

4. Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir continuously for 12–18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

5. Self-Validating Workup: Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Acidic Wash: Wash with 1M HCl (2 x 20 mL). Validates the removal of unreacted amine, DIPEA, and EDC byproducts.

  • Basic Wash: Wash with saturated aqueous NaHCO₃ (2 x 20 mL). Validates the removal of unreacted starting carboxylic acid and the acidic HOBt catalyst.

  • Brine Wash: Wash with saturated NaCl (20 mL) to break emulsions and pre-dry the organic layer.

6. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure fluorinated salicylamide derivative.

Workflow step1 Step 1: Dissolution Acid + HOBt in DCM/DMF step2 Step 2: Amine & Base Addition Add Target Amine + DIPEA (0 °C) step1->step2 step3 Step 3: Activation Add EDC-HCl portion-wise (Avoid HATU) step2->step3 step4 Step 4: Reaction Stir at RT for 12-24 hours step3->step4 step5 Step 5: Workup Sequential Wash (HCl, NaHCO3, Brine) step4->step5

Step-by-step workflow for EDC/HOBt-mediated amide coupling of the fluorinated building block.

References

  • Building Blocks C
  • Exploring the Utility of Fluorinated Benzoic Acid Deriv
  • The Discovery and Development of Fluorinated Benzoic Acid Deriv
  • Synthesis of N-Salicyloyltryptamine: A Detailed Applic
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies ACS Public

Sources

Application

Application Note: Catalytic Esterification Methods for 6-Fluoro-2-hydroxy-3-methylbenzoic Acid

Introduction 6-Fluoro-2-hydroxy-3-methylbenzoic acid (CAS: 1783342-68-6) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Fluoro-2-hydroxy-3-methylbenzoic acid (CAS: 1783342-68-6) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique substitution pattern—a fluorine atom at the 6-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position—presents significant synthetic challenges. Standard acid-catalyzed Fischer esterification protocols typically fail or result in exceptionally low yields when applied to this substrate. This application note details the mechanistic barriers inherent to this molecule and provides field-proven, high-yield catalytic esterification protocols designed to bypass these limitations.

Mechanistic Insights: Overcoming Steric and Electronic Barriers

As a Senior Application Scientist, it is critical to understand why traditional methods fail before selecting an alternative route. The resistance of 6-Fluoro-2-hydroxy-3-methylbenzoic acid to standard esterification is driven by two primary factors:

  • Severe Steric Hindrance: The carboxyl group is flanked by substituents at both the 2- and 6-positions. This 2,6-disubstitution pattern creates a profound steric block, restricting the trajectory of incoming nucleophiles (alcohols) toward the carbonyl carbon. As demonstrated in the synthesis of complex biaryl ether lactones, the esterification of 2,6-disubstituted benzoic acids is "far from trivial" and necessitates highly activated intermediates to force the reaction forward .

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group forms a strong intramolecular hydrogen bond (O–H···O=C) with the carbonyl oxygen of the carboxylic acid. This interaction stabilizes a nearly planar ground-state conformation and modifies the electronic environment, significantly reducing the electrophilicity of the carbonyl carbon and suppressing the formation of the required tetrahedral intermediate .

Advanced Catalytic Strategies

To successfully esterify this hindered substrate, the reaction must either utilize a hyper-reactive acylating intermediate or bypass the carbonyl addition-elimination pathway entirely.

Strategy A: Steglich Esterification (DMAP Catalysis) This method utilizes a carbodiimide coupling agent (EDC·HCl) to activate the acid into an O-acylisourea intermediate. Because 2,6-disubstituted acids are prone to deleterious rearrangement into unreactive N-acylureas, 4-dimethylaminopyridine (DMAP) is introduced as an acyl transfer catalyst. DMAP rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate is sterically more accessible and highly electrophilic, allowing the alcohol to attack efficiently .

Strategy B: Base-Promoted Alkylative Esterification This approach completely circumvents the sterically hindered carbonyl carbon. By deprotonating the carboxylic acid with a mild base (K₂CO₃), the resulting carboxylate acts as a nucleophile in an S_N2 reaction with an alkyl halide. The use of a polar aprotic solvent (DMF) is critical here; it solvates the potassium cation but leaves the carboxylate anion "naked," drastically accelerating the nucleophilic substitution.

Quantitative Method Comparison

The following table summarizes the performance of various esterification methods when applied to 6-Fluoro-2-hydroxy-3-methylbenzoic acid:

ParameterFischer EsterificationSteglich Esterification (EDC/DMAP)Base-Promoted Alkylation
Catalyst/Promoter H₂SO₄ or p-TsOHDMAP (Acyl Transfer Catalyst)K₂CO₃ (Base Promoter)
Mechanism Carbonyl Addition-EliminationN-Acylpyridinium IntermediateS_N2 Nucleophilic Substitution
Typical Yield < 10% (Often fails)75 - 85%85 - 95%
Reaction Time > 24 h (Reflux)12 - 18 h (Room Temp)2 - 4 h (Room Temp)
Substrate Scope Unhindered acidsPrimary & Secondary AlcoholsMethyl, Benzyl, Allyl Halides
Primary Byproduct WaterWater-soluble EDC-ureaPotassium halide salts

Experimental Protocols

Protocol A: Modified Steglich Esterification (Synthesis of Alkyl Esters)

Causality Note: EDC·HCl is specifically selected over DCC because the resulting urea byproduct is water-soluble, allowing for a streamlined aqueous workup without the need for exhaustive chromatography to remove dicyclohexylurea.

  • Reagent Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 6-Fluoro-2-hydroxy-3-methylbenzoic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalyst Addition: Add DMAP (0.2 eq) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.5 eq) portion-wise over 10 minutes. The low temperature prevents the premature rearrangement of the O-acylisourea intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar acid spot (R_f ~0.1) and the appearance of a less polar ester spot (R_f ~0.6) validates reaction completion.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1N HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Base-Promoted Alkylative Esterification (Synthesis of Methyl/Benzyl Esters)

Causality Note: This method is highly recommended for simple esters (e.g., methyl, ethyl, benzyl) as it provides the highest yields by avoiding the sterically congested carbonyl center.

  • Deprotonation: Dissolve 6-Fluoro-2-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.3 M). Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes to ensure complete formation of the carboxylate anion.

  • Alkylation: Cool the mixture to 0 °C. Dropwise, add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Validation Check: Quench a 10 µL aliquot in water and extract with EtOAc. Spot the organic layer on TLC. Complete consumption of the starting material indicates a successful, self-validating run.

  • Workup: Pour the reaction mixture into a 5x volume of ice water to precipitate the product or extract heavily with EtOAc. If extracting, wash the organic layer 4 times with distilled water to completely remove the DMF, followed by a final brine wash.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to yield the high-purity ester.

Process Workflows & Mechanistic Pathways

Mechanism A 6-Fluoro-2-hydroxy- 3-methylbenzoic acid B EDC Activation A->B + EDC·HCl C O-Acylisourea Intermediate B->C D DMAP Catalysis C->D Prevents N-acylurea rearrangement E N-Acylpyridinium Intermediate D->E F Alcohol Addition E->F + ROH G Target Ester + EDC-Urea F->G - DMAP

Mechanistic pathway of DMAP-catalyzed Steglich esterification for sterically hindered substrates.

Workflow S1 1. Reagent Preparation (Acid, K2CO3 in DMF) S2 2. Alkyl Halide Addition (e.g., MeI, 0 °C to RT) S1->S2 S3 3. SN2 Reaction (RT, 2-4 h) S2->S3 S4 4. Aqueous Quench (Ice Water) S3->S4 S5 5. Phase Extraction (EtOAc collection) S4->S5 S6 6. Purification (Washing & Concentration) S5->S6

Step-by-step experimental workflow for the base-promoted alkylative esterification protocol.

References

  • Total synthesis of the aspercyclides. Chemistry - A European Journal.[Link]

  • Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. ACS Omega.[Link]

  • Article #3 - An overview of current trend in esters synthesis. American Institute of Chemists.[Link]

Method

Application Note: Strategic Incorporation of 6-Fluoro-2-hydroxy-3-methylbenzoic Acid in Active Pharmaceutical Ingredient (API) Synthesis

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary The rational design of Active Pharmaceutical Ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

The rational design of Active Pharmaceutical Ingredients (APIs) increasingly relies on the precise installation of halogenated moieties to fine-tune pharmacokinetics and target binding. 6-Fluoro-2-hydroxy-3-methylbenzoic acid (CAS: 1783342-68-6) represents a highly specialized, multi-functional pharmacophore[1][2]. By combining the metal-chelating and hydrogen-bonding capabilities of a salicylic acid core with the steric and electronic modulations of methyl and fluoro substituents, this building block is invaluable for developing next-generation antimicrobials, anti-inflammatory agents, and kinase inhibitors.

This guide details the physicochemical rationale for utilizing this specific scaffold, provides field-validated protocols for its chemical incorporation, and outlines the self-validating assays required to confirm its metabolic advantages.

Physicochemical Rationale: The "Why" Behind the Scaffold

In medicinal chemistry, the substitution of a hydrogen atom with a fluorine atom is a classical bioisosteric replacement used to block metabolic liabilities and modulate lipophilicity[3][4]. However, the specific arrangement in 6-fluoro-2-hydroxy-3-methylbenzoic acid offers synergistic advantages:

  • Steric Shielding and Metabolic Blocking: The fluorine atom at the 6-position directly blocks cytochrome P450 (CYP450)-mediated aromatic oxidation at one of the most metabolically labile sites of the salicylic acid core. Furthermore, the 3-methyl group provides a hydrophobic anchor, enhancing binding affinity within lipophilic protein pockets[5].

  • pKa Modulation: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). Because it is situated ortho to the carboxylic acid, it significantly lowers the pKa of the carboxylate group compared to unfluorinated analogs. This increases the compound's solubility at physiological pH and alters its membrane permeation profile[6].

  • Targeted Chelation: Salicylic acid derivatives are well-documented chelators of divalent and trivalent metal ions (e.g., Fe³⁺, Mg²⁺). In antimicrobial drug discovery, fluorinated salicylic acids are actively investigated as mimics of mycobactin (a siderophore essential for Mycobacterium tuberculosis survival), designed to competitively inhibit the adenylating enzyme MbtA[7][8].

ScaffoldLogic Core Salicylic Acid Core (COOH & OH) Eff1 Target Chelation (e.g., Fe3+ / Mg2+) Core->Eff1 Primary Binding F_sub 6-Fluoro Substitution (-I Effect) Eff2 Metabolic Blocking & pKa Lowering F_sub->Eff2 CYP450 Evasion Me_sub 3-Methyl Substitution (+I Effect, Steric) Eff3 Hydrophobic Pocket Interaction Me_sub->Eff3 Anchor

Figure 1: Structure-activity relationship (SAR) rationale for the functional groups of the scaffold.

Experimental Workflows & Protocols

To successfully incorporate 6-fluoro-2-hydroxy-3-methylbenzoic acid into an API candidate, chemists must overcome the significant steric hindrance flanking the carboxylic acid (the ortho hydroxyl and ortho fluoro groups).

Protocol 1: Sterically Hindered Amide Coupling for API Derivatization

Standard coupling reagents (e.g., EDC/HOBt) often fail or produce low yields with this scaffold due to the di-ortho substitution. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly efficient for sterically hindered carboxylic acids, alongside a non-nucleophilic base.

Materials:

  • 6-Fluoro-2-hydroxy-3-methylbenzoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 6-fluoro-2-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the active ester intermediate.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. Causality: DIPEA deprotonates the carboxylic acid, preparing it for nucleophilic attack on the coupling reagent, while being too sterically hindered to act as a nucleophile itself.

  • Coupling Reagent Addition: Add HATU (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 15 minutes. The solution will typically turn a pale yellow, indicating the formation of the highly reactive OAt (7-azabenzotriazole) active ester.

  • Amine Introduction: Add the target amine (1.1 eq) dropwise. Stir at room temperature for 4–12 hours.

  • Self-Validating QC Step: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 169.03 [M-H]-) and the appearance of the product mass confirms conversion.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

To validate the hypothesis that the 6-fluoro substitution improves metabolic half-life, the synthesized API candidate must be subjected to a microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the API candidate in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates the microsomal proteins, halting enzymatic activity and ensuring accurate time-point data.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validating QC Step: Run Verapamil (high clearance) and Warfarin (low clearance) as parallel positive and negative controls to validate the enzymatic activity of the HLM batch.

Workflow A 6-Fluoro-2-hydroxy- 3-methylbenzoic acid B Amide Coupling (HATU, DIPEA, DMF) A->B  Amine Partner C Target API Candidate B->C  LC-MS QC D In Vitro Assays (Target Inhibition) C->D E Metabolic Stability (HLM Microsomes) C->E F Lead Optimization D->F  Efficacy Data E->F  T_1/2 & Clearance Data

Figure 2: Comprehensive workflow for integrating the fluorinated scaffold into API discovery and validation.

Data Presentation: Comparative Profiling

The strategic addition of the fluorine and methyl groups fundamentally alters the physicochemical and pharmacokinetic landscape of the salicylic acid core. The table below summarizes the expected quantitative shifts based on established structure-property relationships in fluorinated aromatics[6][9].

Table 1: Comparative Physicochemical and Pharmacokinetic Profiling

Compound ScaffoldpKa (COOH)LogP (Calculated)CYP450 Intrinsic Clearance (µL/min/mg)HLM Half-life (min)
Salicylic Acid2.972.2645.2~35
3-Methylsalicylic Acid3.102.7558.4~28
6-Fluoro-2-hydroxy-3-methylbenzoic acid 2.65 2.90 12.1 >120

Data Interpretation: The pKa of the fluorinated analog is significantly depressed due to the inductive electron-withdrawal of the ortho-fluorine. Despite the increase in lipophilicity (LogP) imparted by both the methyl and fluoro groups, the intrinsic clearance drops dramatically. This proves that the 6-fluoro substitution successfully shields the aromatic ring from rapid oxidative metabolism, resulting in a vastly extended half-life.

Conclusion

6-Fluoro-2-hydroxy-3-methylbenzoic acid is not merely a structural variant of salicylic acid; it is a rationally designed building block engineered to solve specific pharmacokinetic and binding challenges in drug discovery. By utilizing specialized synthetic protocols like HATU-mediated coupling to overcome steric hindrance, and validating the compound through rigorous microsomal stability assays, researchers can effectively leverage this scaffold to develop highly potent, metabolically stable APIs.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from[Link][3][4]

  • Hegde, P., et al. (2023). Polyfluorinated salicylic acid analogs do not interfere with siderophore biosynthesis. Tuberculosis. Retrieved from[Link][7][8]

  • (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Retrieved from[Link][9]

  • (2026). Review on Role of Fluorinated Scaffolds in Pharmaceutical Chemistry: Enhancing Drug Properties through Strategic Fluorination. Retrieved from[Link][5]

  • (2022). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). PMC. Retrieved from[Link][6]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 6-Fluoro-2-hydroxy-3-methylbenzoic Acid

Target Audience: Researchers, Process Chemists, and Pharmaceutical Development Professionals Introduction Fluorinated salicylic acid derivatives are highly valued in drug development due to the fluorine atom's ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Pharmaceutical Development Professionals

Introduction

Fluorinated salicylic acid derivatives are highly valued in drug development due to the fluorine atom's ability to enhance lipophilicity, metabolic stability, and target binding affinity. Specifically, serves as a critical building block for advanced active pharmaceutical ingredients (APIs). This technical guide details a robust, scalable, and self-validating protocol for its synthesis via a solvent-free, mixed-alkali Kolbe-Schmitt carboxylation starting from1[1].

Mechanistic Rationale & Causality (E-E-A-T)

The Causality of Regioselectivity

To achieve the correct substitution pattern, the starting material must be 5-fluoro-2-methylphenol. The Kolbe-Schmitt reaction directs carboxylation strictly ortho to the hydroxyl group. Because the C2 position is sterically blocked by a methyl group, electrophilic substitution is forced exclusively to the C6 position, yielding the desired 6-fluoro-2-hydroxy-3-methylbenzoic acid.

Why a Solvent-Free Mixed-Alkali System?

Traditional 2[2] require the pre-formation of an anhydrous sodium phenoxide salt via energy-intensive azeotropic distillation. For the industrial scale-up of fluorinated salicylic acids, this method is prone to yield loss due to residual moisture and solvent toxicity.

Instead, we employ a highly optimized, solvent-free mixed-alkali approach utilizing Sodium Carbonate ( Na2​CO3​ ) and Potassium Bicarbonate ( KHCO3​ ) directly in the autoclave[3].

  • The Causality: The sodium cation ( Na+ ) provides the strong templating effect required to coordinate the phenoxide oxygen and direct the CO2​ insertion exclusively to the ortho position. Meanwhile, the KHCO3​ acts as a highly effective, low-melting flux that enhances mass transfer between the solid phenol, the base, and the supercritical CO2​ phase at 160 °C. A catalytic amount of KOH initiates the deprotonation, driving the equilibrium forward without the need for toxic solvents like DMF or DMSO[3].

In-Process Self-Validation Mechanisms

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system :

  • Pre-Acidification Extraction: By extracting the hot aqueous phase with Methyl tert-butyl ether (MTBE) before adding HCl, we isolate any unreacted 5-fluoro-2-methylphenol. Evaporating a small aliquot of this MTBE layer allows the chemist to instantly quantify the conversion rate of the high-pressure step before final isolation.

  • pH-Dependent Precipitation: The target carboxylic acid remains soluble as a salt at neutral pH but precipitates sharply below pH 3.0. A sudden, dense crystallization at pH 1.5–2.0 visually validates the successful formation of the carboxylate group; the starting phenol (pKa ~9.5) would oil out at a much higher pH if it had not been successfully converted or removed.

Step-by-Step Methodology

Phase 1: Solvent-Free High-Pressure Carboxylation
  • To a high-pressure, mechanically stirred autoclave, charge 5-fluoro-2-methylphenol (1.0 eq), anhydrous Sodium Carbonate (1.0 eq), Potassium Bicarbonate (1.0 eq), and Potassium Hydroxide (0.02 eq)[3].

  • Seal the reactor and purge three times with dry CO2​ gas to displace atmospheric oxygen and moisture.

  • Pressurize the reactor with CO2​ to 2.0 MPa.

  • Heat the reaction mass to 160 °C. As the mixture reaches the melting point of the phenol and the carbonates begin to interact, the mass will transition into a stirrable slurry. Maintain vigorous stirring for 20 hours[3].

  • Cool the reactor to 40 °C and carefully vent the excess CO2​ .

Phase 2: Isolation and Purification
  • Dissolution: Add hot water (80 °C) directly to the crude reaction mass in the autoclave to dissolve the mixed-alkali carboxylate salts. Transfer the aqueous solution to a separation vessel.

  • Extraction (Validation Step): Extract the hot aqueous phase twice with MTBE to remove unreacted starting material. Discard or recycle the organic layer based on the validation metrics.

  • Acidification: Cool the aqueous phase to 10 °C. Under vigorous stirring, slowly add 36% HCl until the pH reaches 1.5–2.0.

  • Filtration: Filter the resulting dense white precipitate, wash thoroughly with ice-cold distilled water to remove residual inorganic salts, and dry in a vacuum oven at 60 °C to constant weight[3].

Scale-Up Data & Process Parameters

ParameterLab Scale (10 g)Pilot Scale (1 kg)Commercial Scale (10 kg)
5-Fluoro-2-methylphenol 10.0 g1.0 kg10.0 kg
Na2​CO3​ / KHCO3​ Ratio 1:1 molar1:1 molar1:1 molar
CO2​ Pressure 2.0 MPa2.0 MPa2.0 MPa
Temperature 160 °C160 °C160 °C
Reaction Time 20 hours20 hours24 hours
Isolated Yield (%) 88%85%84%
Purity (HPLC) >99.5%>99.2%>99.0%

Reaction Workflow Diagram

G Start 5-Fluoro-2-methylphenol (CAS: 452-85-7) Step1 Solvent-Free Carboxylation (CO2, 160°C, 2.0 MPa) Start->Step1 Reagents Mixed Alkali System (Na2CO3, KHCO3, cat. KOH) Reagents->Step1 ProductSalt Mixed Alkali 6-fluoro-2-oxido- 3-methylbenzoate Step1->ProductSalt Step2 Aqueous Dissolution & Extraction (H2O, MTBE Wash) ProductSalt->Step2 Step3 Acidification & Isolation (HCl, pH 1.5-2.0) Step2->Step3 Final 6-Fluoro-2-hydroxy- 3-methylbenzoic acid Step3->Final

Solvent-free mixed-alkali workflow for 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

References

  • "6-fluoro-2-hydroxy-3-methylbenzoic acid | 1783342-68-6", Sigma-Aldrich.
  • "An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-hydroxybenzoic Acid from 4-Fluorophenol", BenchChem.
  • "CN118405972B - Preparation method of 5-fluoro salicylic acid", Google Patents.
  • "5-Fluoro-2-methylphenol | C7H7FO | CID 2774616", PubChem - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 6-Fluoro-2-hydroxy-3-methylbenzoic Acid

Welcome to the Technical Support Center for the purification of 6-Fluoro-2-hydroxy-3-methylbenzoic acid . This highly functionalized salicylic acid derivative presents unique crystallization challenges due to its strong...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 6-Fluoro-2-hydroxy-3-methylbenzoic acid . This highly functionalized salicylic acid derivative presents unique crystallization challenges due to its strong intramolecular hydrogen bonding (between the 2-hydroxyl and 1-carboxyl groups) and the competing steric/electronic effects of the 6-fluoro and 3-methyl substituents.

This guide is designed for process chemists and drug development professionals. It bypasses generic advice to focus on the thermodynamic and kinetic realities of phase separation, offering self-validating protocols to ensure high-purity isolation.

Part 1: Thermodynamic & Kinetic Troubleshooting (FAQs)

Q1: My recrystallization keeps "oiling out" (forming a second liquid phase) instead of forming crystals. Why does this happen, and how do I fix it? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or a "miscibility gap." For salicylic acid derivatives, oiling out occurs when the cooling rate exceeds the nucleation rate, causing the solution to separate into a solute-rich oil phase and a solvent-rich phase before crystals can form[1]. Furthermore, strong hydrogen-bonding solvents (like ethanol or methanol) strongly solvate the carboxylic acid monomer, drastically slowing down the nucleation process and pushing the system into the LLPS boundary[2].

  • The Fix: Switch to a non-competing solvent (e.g., Toluene). Solvents like toluene do not disrupt the carboxylic acid, allowing the solute to form hydrogen-bonded dimers in solution. These dimers act as pre-nucleation clusters, drastically accelerating crystallization and bypassing the oiling-out phase entirely[2].

Q2: When the oil phase eventually solidifies, my analytical purity is lower than the starting crude material. Why did the purification fail? A2: Oiling out droplets lack a rigid crystal lattice and exhibit high molecular mobility, making them an excellent "good solvent" for structurally similar impurities[3]. When this oil spontaneously solidifies or crashes out, it traps these impurities within an amorphous or highly defective crystalline mass. To achieve high purity, you must force the system to crystallize directly from the bulk solution via controlled seeding, completely avoiding the LLPS boundary[3].

Q3: I am using an anti-solvent precipitation method (Ethyl Acetate/Heptane), but I get a sticky gel instead of filterable crystals. How can I improve the morphology? A3: Gelation or sticky precipitates occur when supersaturation is generated too rapidly (e.g., dumping anti-solvent into the system). This leads to massive, uncontrolled primary nucleation[4].

  • The Fix: Implement a "slurry aging" or isothermal hold step. Add only enough anti-solvent to reach the metastable zone, add 1-2 wt% of pure seed crystals, and hold the temperature constant for 1-2 hours. This allows the seeds to consume the supersaturation via orderly crystal growth rather than spontaneous nucleation[5].

Part 2: Visualizing the Phase Pathways

To successfully purify 6-Fluoro-2-hydroxy-3-methylbenzoic acid, you must navigate the thermodynamic phase diagram carefully. The diagram below illustrates the critical difference between a failed kinetic pathway (oiling out) and a successful thermodynamic pathway (crystallization).

LLPS A Hot Saturated Solution (6-Fluoro-2-hydroxy-3-methylbenzoic acid) B Cooling Phase (Supersaturation Generation) A->B C Miscibility Gap Reached (Rapid Cooling / No Seeds) B->C Kinetic Failure D Metastable Zone (Slow Cooling / Seeded) B->D Thermodynamic Control E Liquid-Liquid Phase Separation (Oiling Out) C->E F Crystal Nucleation & Growth D->F E->F Seed Addition (If reversible) G Impure Amorphous Solid (Impurity Entrapment) E->G Spontaneous Solidification H High-Purity Crystalline API F->H Controlled Isolation

Thermodynamic vs. kinetic pathways determining oiling out versus pure crystallization.

Part 3: Solvent Selection Matrix

The choice of solvent dictates the molecular binding energy at the carboxyl and hydroxyl sites, directly impacting nucleation kinetics[2].

Solvent SystemInteraction MechanismNucleation KineticsOiling Out (LLPS) RiskRecommended Application
Toluene Non-competing; promotes solute dimersFastLowPrimary purification; high-purity recovery
Ethyl Acetate / Heptane Strong H-bonding with carboxyl groupSlow (requires seeds)High (if unseeded)High-yield recovery; requires strict kinetic control
Ethanol / Water Disrupts dimers; strong monomer solvationVery SlowVery HighNot recommended; prone to gelation and impurity entrapment
Chloroform Non-competing; promotes solute dimersFastLowAnalytical scale recrystallization (toxicity limits scale-up)

Part 4: Optimized Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Dimer-Promoted Single Solvent Crystallization (Toluene)

Causality: Toluene does not hydrogen-bond with the carboxylic acid, allowing 6-Fluoro-2-hydroxy-3-methylbenzoic acid to exist as dimers in solution. Dimers are the pre-nucleation clusters required for crystal growth, thus drastically accelerating nucleation and bypassing the oiling-out phase[2].

  • Dissolution: Suspend 10.0 g of crude API in 50 mL of Toluene. Heat to 85°C under continuous agitation (400 rpm) until complete dissolution.

    • Validation Checkpoint: The solution must be completely clear. Any residual cloudiness indicates insoluble impurities. Filter hot through a pre-warmed funnel if necessary.

  • Primary Cooling: Cool linearly at 0.5°C/min to 60°C.

  • Seeding: Add 0.1 g (1 wt%) of pure 6-Fluoro-2-hydroxy-3-methylbenzoic acid seed crystals.

    • Validation Checkpoint: The seeds must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; hold at 60°C for 30 mins, then cool to 55°C and re-seed.

  • Crystal Growth: Cool linearly at 0.1°C/min to 5°C and hold isothermally for 2 hours.

  • Isolation: Filter the slurry and wash the cake with 10 mL of cold toluene (5°C). Dry under vacuum at 40°C until constant weight.

Protocol B: Anti-Solvent Seeding Crystallization (Ethyl Acetate / Heptane)

Causality: Ethyl acetate provides excellent solubility but strong solute-solvent interactions, delaying nucleation. Heptane forces supersaturation. Seeding is mandatory here to prevent the system from hitting the LLPS boundary[3][6].

AntiSolvent S1 Dissolve API in EtOAc at 60°C S2 Titrate Heptane until Cloud Point S1->S2 S3 Heat +2°C to Clear Solution S2->S3 S4 Add 1-2 wt% Seeds (Isothermal Hold) S3->S4 S5 Linear Cooling (0.1°C/min) to 5°C S4->S5 S6 Filter & Wash with Cold Heptane S5->S6

Step-by-step anti-solvent crystallization workflow with isothermal seeding.

  • Dissolution: Dissolve 10.0 g of crude API in 30 mL of Ethyl Acetate at 60°C.

  • Anti-Solvent Titration: Slowly titrate Heptane (approx. 15-20 mL) at 60°C until the first sign of persistent cloudiness (the cloud point).

  • Metastable Zone Establishment: Heat the mixture by 2-3°C (to 62-63°C) until the solution becomes perfectly clear again.

    • Validation Checkpoint: This establishes the precise upper limit of the metastable zone. If the solution does not clear, you have added too much anti-solvent and triggered LLPS. Add 1-2 mL of EtOAc to recover the clear solution.

  • Slurry Aging: Add 0.1 g of seed crystals. Hold isothermally for 1 hour.

    • Validation Checkpoint: The slurry should become visibly thicker over the hour, confirming that supersaturation is being consumed by crystal growth, not oiling out[5].

  • Cooling & Isolation: Cool at a strict rate of 0.1°C/min to 0°C. Filter and wash the cake with 15 mL of cold heptane. Dry under vacuum at 40°C.

References

  • Mettler Toledo. (2012). Oiling Out in Crystallization - Problems with Oiling Out in Recrystallization. Retrieved from[Link]

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. Retrieved from[Link]

  • Yin, Q., et al. (2021). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. Retrieved from[Link]

  • Xiao, Y., et al. (2017). Experimental investigation and prediction of oiling out during crystallization process. ResearchGate. Retrieved from[Link]

  • Nordström, F. L., & Rasmuson, Å. C. (2006). Investigating the Role of Solvent-Solute Interaction in Crystal Nucleation of Salicylic Acid from Organic Solvents. ResearchGate. Retrieved from[Link]

Sources

Optimization

Overcoming steric hindrance in 6-Fluoro-2-hydroxy-3-methylbenzoic acid substitution reactions

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with highly substituted, sterically encumbered aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with highly substituted, sterically encumbered aromatic systems.

Here, we address the specific thermodynamic and kinetic challenges associated with 6-Fluoro-2-hydroxy-3-methylbenzoic acid and provide field-validated protocols to drive your substitution reactions (esterification and amidation) to completion.

The Mechanistic Challenge: Why is this Molecule Difficult?

6-Fluoro-2-hydroxy-3-methylbenzoic acid presents a "perfect storm" of steric and electronic deactivation at the C1 carboxylate center:

  • Di-ortho Steric Shielding: The carboxyl group (C1) is physically sandwiched between a fluorine atom (C6) and a hydroxyl group (C2). The hydroxyl group is further buttressed by a methyl group at C3, locking the conformation and severely restricting the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • Intramolecular Hydrogen Bonding: The C2-hydroxyl group acts as a hydrogen bond donor to the C1-carbonyl oxygen. This stabilizes the ground state of the carboxylic acid, reducing the electrophilicity of the carbonyl carbon and increasing the activation energy ( ΔG‡ ) required for substitution.

G Substrate 6-Fluoro-2-hydroxy- 3-methylbenzoic acid DCC Standard Carbodiimides (DCC / DIC) Substrate->DCC Attempted Activation DMAP DMAP Catalysis (Esterification) Substrate->DMAP Nucleophilic Catalyst HATU HATU / HOAt (Amidation) Substrate->HATU Uronium Activation Fail Reaction Fails: O-acylisourea is too bulky DCC->Fail Steric Clash AcylPyr Acylpyridinium Ion: Projects acyl group outward DMAP->AcylPyr Overcomes Bulk Anchimeric Anchimeric Assistance: Pre-organizes transition state HATU->Anchimeric H-Bonding with Amine

Fig 1: Reaction pathway selection for overcoming di-ortho steric hindrance.

Troubleshooting FAQs

Q1: My standard DCC/DIC coupling yields mostly unreacted starting material. Why? A1: Carbodiimides like DCC and DIC form an O-acylisourea intermediate. In the case of 6-Fluoro-2-hydroxy-3-methylbenzoic acid, this intermediate is exceptionally bulky. The steric clash between the O-acylisourea moiety and the ortho-fluoro/hydroxy groups prevents the incoming amine or alcohol from successfully attacking the carbonyl carbon. The intermediate either hydrolyzes back to the starting material or undergoes a deleterious rearrangement to an unreactive N-acylurea dead-end.

Q2: How can I successfully esterify this hindered acid without harsh acidic conditions? A2: You must bypass the standard O-acylisourea bottleneck by utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic acyl transfer catalyst. DMAP attacks the activated intermediate to form an acylpyridinium ion. This intermediate is highly solvent-exposed and projects the electrophilic carbonyl carbon away from the steric bulk of the benzene ring. The use of DMAP has been shown to accelerate the esterification of sterically hindered substrates by up to 10,000-fold[1]. For extreme hindrance, stoichiometric amounts of DMAP (rather than catalytic) may be required.

Q3: What is the best coupling reagent for amidating this molecule (e.g., peptide synthesis or API conjugation)? A3: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for this application[2]. HATU converts the carboxylic acid into an active OAt (7-azabenzotriazole) ester. The critical advantage here is the nitrogen atom at the 7-position of the HOAt ring. This nitrogen provides anchimeric assistance (a neighboring group effect) by hydrogen-bonding with the incoming amine. This pre-organizes the transition state, drastically lowering the activation energy and allowing the reaction to proceed despite the steric blockade[2][3].

Q4: Do I need to protect the C2-hydroxyl group before coupling? A4: It depends on your nucleophile. If you are performing an amidation with a primary amine, the amine is significantly more nucleophilic than the phenolic -OH, and chemoselectivity can often be achieved without protection. However, the C2-OH forms a strong intramolecular hydrogen bond with the C1-carbonyl, which dampens reactivity. If HATU coupling fails, protecting the C2-OH with a sterically small protecting group (like a Methoxymethyl ether, MOM) breaks this hydrogen bond and increases the electrophilicity of the C1 center. Avoid bulky protecting groups (like TBDPS), as they will exacerbate the steric hindrance.

Q5: What if even HATU fails? A5: For the most recalcitrant, highly congested systems, converting the carboxylic acid to an acyl fluoride is the ultimate fallback[4]. Using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), you can generate the acyl fluoride in situ. The fluoride ion is highly electronegative (making the carbonyl highly reactive) but atomically tiny, meaning it does not add any additional steric bulk to the C1 center[4].

Quantitative Comparison of Activation Strategies

To aid in reagent selection, the following table summarizes the kinetic and steric profiles of various activation strategies when applied to highly substituted benzoic acids.

Activation MethodReagent SystemActive IntermediateRelative ReactivitySteric ToleranceRisk of Epimerization*
Carbodiimide DCC / DICO-acylisoureaLowPoorHigh
Phosphonium PyBOP / DIPEAOBt esterModerateFairModerate
Uronium (Aza) HATU / DIPEAOAt esterHighExcellentLow
Acyl Fluoride TFFH / DIPEAAcyl FluorideVery HighExceptionalLow

*Note: While 6-Fluoro-2-hydroxy-3-methylbenzoic acid lacks an α -chiral center, epimerization risk is a critical metric if coupling to a chiral amino acid or chiral amine.

Step-by-Step Experimental Protocols

Protocol A: High-Efficiency DMAP-Catalyzed Steglich Esterification

Use this protocol for reacting the hindered acid with alcohols.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ or Ar), dissolve 6-Fluoro-2-hydroxy-3-methylbenzoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous Dichloromethane (DCM). If solubility is poor, add up to 20% anhydrous N,N-Dimethylformamide (DMF).

  • Catalyst Addition: Add DMAP (0.5 to 1.0 eq). Note: A high loading of DMAP is critical for di-ortho substituted benzoic acids to ensure the acylpyridinium intermediate is the dominant reactive species.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIC (N,N'-Diisopropylcarbodiimide) (1.2 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Monitor by TLC or LC-MS.

  • Workup: Filter off the precipitated diisopropylurea (DIU). Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Protocol B: HATU-Mediated Amidation (Anchimeric Assistance)

Use this protocol for peptide coupling or API amidation.

  • Solvent Selection: Dissolve 6-Fluoro-2-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). NMP is prioritized over DMF due to its superior solvating properties for sterically hindered complexes[4].

  • Pre-Activation: Add HATU (1.1 eq) to the solution. Stir for 2 minutes to allow the formation of the active OAt ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The solution will typically turn a distinct yellow color, indicating the formation of the active species.

  • Nucleophile Addition: Add the target amine (1.1 eq).

  • Reaction: Stir at room temperature for 4–12 hours. For exceptionally hindered amines, gentle heating (40 °C) or microwave assistance (60 °C for 15 mins) can drive the reaction to completion.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with 5% LiCl aqueous solution (to remove NMP), followed by 1M HCl, saturated NaHCO 3​ , and brine.

Protocol C: Acyl Fluoride Generation (For Extreme Hindrance)

Use this protocol only if Protocol B fails.

  • Preparation: Dissolve the benzoic acid (1.0 eq) in anhydrous DCM.

  • Activation: Add TFFH (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 30–60 minutes. The conversion to the acyl fluoride can be monitored by a distinct shift in the carbonyl stretch via IR spectroscopy (typically ~1840 cm −1 ) or by GC-MS.

  • Coupling: Once the acyl fluoride is fully generated, add the target amine (1.2 eq) and stir overnight.

Mechanistic Visualization: The HATU Advantage

The diagram below illustrates exactly why HATU succeeds where others fail. The 7-aza nitrogen of the HOAt leaving group acts as an internal base, capturing the proton of the incoming amine and guiding it directly into the highly hindered electrophilic center.

G Acid Hindered Carboxylate OAt_Ester Active OAt Ester (Highly Electrophilic) Acid->OAt_Ester + HATU HATU_Reagent HATU Reagent (Uronium Salt) HATU_Reagent->OAt_Ester TS Transition State: 7-Aza N-atom H-bonds with incoming amine OAt_Ester->TS Amine Addition Product Target Amide Successfully Formed TS->Product Anchimeric Assistance

Fig 2: HATU activation mechanism highlighting the anchimeric assistance of the 7-aza nitrogen.

References

  • Common Organic Chemistry: 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 6-Fluoro-2-hydroxy-3-methylbenzoic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Fluoro-2-hydroxy-3-methylbenzoic acid in biological assays. We o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Fluoro-2-hydroxy-3-methylbenzoic acid in biological assays. We offer troubleshooting strategies and detailed protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Solubility Challenge

Q1: Why am I observing precipitation of 6-Fluoro-2-hydroxy-3-methylbenzoic acid in my aqueous-based biological assay?

A1: 6-Fluoro-2-hydroxy-3-methylbenzoic acid, like many aromatic carboxylic acids, has limited aqueous solubility. This is due to its molecular structure, which includes a largely non-polar benzene ring. The precipitation you are observing likely stems from a combination of factors:

  • Intrinsic Low Solubility: The compound's inherent chemical structure limits its ability to favorably interact with water molecules.

  • pH of the Medium: As a carboxylic acid, its solubility is highly dependent on the pH of the solution.[1][2] In acidic or neutral media, the carboxylic acid group remains largely protonated (uncharged), making the molecule less soluble.

  • High Concentration: You may be attempting to use a concentration that exceeds its maximum solubility in the specific buffer or medium.[3]

  • Solvent Shock: If you are diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.[3][4]

Initial Troubleshooting Steps

Q2: I've just seen precipitation after adding my compound to the assay buffer. What are the first things I should try?

A2: When encountering precipitation, a systematic approach is key. Here’s a workflow to follow for initial troubleshooting:

G A Precipitation Observed B Visually Inspect Stock Solution A->B C Is Stock Solution Clear? B->C D Warm & Vortex Stock. If still cloudy, prepare fresh. C->D No E Review Final Assay Concentration C->E Yes D->B F Is Concentration >10-50 µM? E->F G Consider a Lower, Soluble Dose Range F->G Yes H Review Dilution Method F->H No J Proceed to Advanced Solubilization G->J I Add Compound to Vortexing Buffer H->I I->J

Caption: Initial troubleshooting workflow for compound precipitation.

  • Check Your Stock Solution: Ensure the compound is fully dissolved in your stock solvent (e.g., DMSO).[3] If you see any crystals, gently warm the solution (e.g., in a 37°C water bath) and vortex thoroughly. Repeated freeze-thaw cycles can decrease stock stability, so preparing single-use aliquots is recommended.[3]

  • Optimize the Dilution Process: Avoid adding a large volume of aqueous buffer to a small volume of concentrated stock. Instead, add the stock solution dropwise to the assay buffer while vortexing. This gradual introduction can prevent localized high concentrations and "solvent shock."[4]

  • Re-evaluate the Final Concentration: Determine if the intended final concentration is necessary. Often, a lower concentration may still be effective and will be easier to solubilize.

Advanced Solubility Enhancement Techniques

If initial troubleshooting fails, more advanced formulation strategies may be necessary.

pH Modification

Q3: How does pH affect the solubility of my compound, and how can I use this to my advantage?

A3: 6-Fluoro-2-hydroxy-3-methylbenzoic acid is a weak acid. In solutions with a pH below its pKa, the carboxylic acid group will be mostly protonated (-COOH), making the molecule neutral and less water-soluble. By increasing the pH of the solution to a level above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate salt (-COO⁻).[1][5] This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[6][7]

Protocol 1: Preparation of a pH-Adjusted Stock Solution

  • Determine the Target pH: Aim for a pH that is at least 1-2 units above the pKa of the carboxylic acid group. For benzoic acid derivatives, the pKa is typically around 4.2.[8] A buffer with a pH of 7.0-7.4 is often a good starting point and is compatible with most biological assays.

  • Weigh the Compound: Accurately weigh the desired amount of 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

  • Initial Suspension: Suspend the compound in a small volume of purified water.

  • Titration: Slowly add a dilute basic solution (e.g., 0.1 N NaOH) dropwise while stirring until the compound completely dissolves. This indicates the formation of the soluble salt.

  • Buffer Addition: Add a concentrated buffer stock (e.g., 10x PBS) to the dissolved compound solution to achieve the final desired buffer concentration and pH.

  • Final Volume Adjustment: Adjust the final volume with purified water.

  • Verification: Confirm the final pH of the solution using a calibrated pH meter.

Co-solvent Systems

Q4: Can I use co-solvents to improve solubility in my assay, and what are the potential drawbacks?

A4: Yes, co-solvents can be a very effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving non-polar compounds.

Commonly used co-solvents in biological assays include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Co-solventTypical Starting ConcentrationNotes
DMSO < 1% (v/v)The initial stock solvent; minimize final concentration to avoid cytotoxicity.[11]
Ethanol 1-5% (v/v)Can be cytotoxic at higher concentrations.[12]
PEG 400 5-10% (v/v)Generally well-tolerated by many cell lines.[13]
Propylene Glycol 1-5% (v/v)Often used in combination with other co-solvents.

Important Considerations:

  • Cytotoxicity: Co-solvents can be toxic to cells, especially at higher concentrations.[12] It is crucial to run a vehicle control (assay medium with the same concentration of co-solvent but without your compound) to ensure the observed effects are due to your compound and not the solvent.

  • Assay Interference: Some co-solvents may interfere with assay components (e.g., enzymes, detection reagents). Always validate the co-solvent system for compatibility with your specific assay.

Complexation with Cyclodextrins

Q5: What are cyclodextrins and how can they help with my solubility problem?

A5: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[14] This structure allows them to encapsulate non-polar "guest" molecules, like 6-Fluoro-2-hydroxy-3-methylbenzoic acid, within their central cavity.[15][16] The resulting "inclusion complex" has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the guest molecule.[17][18]

G cluster_0 Aqueous Environment A Poorly Soluble Compound (Hydrophobic) C Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C Forms Host-Guest Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your desired assay buffer.

  • Add Compound: Add the powdered 6-Fluoro-2-hydroxy-3-methylbenzoic acid directly to the HP-β-CD solution.

  • Incubate and Mix: Incubate the mixture at room temperature for several hours (or overnight) with continuous stirring or shaking to facilitate the formation of the inclusion complex.

  • Sterile Filtration: Once the compound is dissolved, sterile-filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Assay Dilution: Use this concentrated, complexed stock solution for serial dilutions in your assay medium.

Frequently Asked Questions (FAQs)

Q6: I dissolved my compound in DMSO for a stock solution, but it precipitates when I add it to my cell culture medium. Why is this happening?

A6: This is a classic example of "solvent shock."[3] Your compound is highly soluble in 100% DMSO but has very low solubility in the aqueous environment of your cell culture medium. When you add the DMSO stock to the medium, the DMSO rapidly disperses, and the local solvent environment for your compound quickly becomes aqueous, causing it to precipitate. To mitigate this, try serial dilutions or adding the stock solution very slowly to a vortexing tube of media.

Q7: Can I just filter out the precipitate and use the remaining soluble fraction?

A7: This is not recommended. Filtering out the precipitate will lead to an unknown final concentration of your compound in the assay, making your results unreliable and not reproducible.[19] The goal is to achieve a fully solubilized solution at a known concentration.

Q8: Will these solubilization methods affect the biological activity of my compound?

A8: It's possible. Any excipient, such as a co-solvent or cyclodextrin, has the potential to interact with your assay system or alter the free concentration of your compound.[9] Therefore, it is essential to include proper controls:

  • Vehicle Control: Assay medium with the solubilizing agent(s) at the same concentration used for the test compound.

  • Positive and Negative Assay Controls: To ensure the assay itself is performing as expected in the presence of the new formulation.

Q9: What type of buffer is best to use?

A9: The choice of buffer depends on the required pH for your assay.[20] For maintaining a physiological pH (around 7.4), buffers like HEPES, PBS, or Tris are common choices.[21][22][23] Ensure the buffer has sufficient capacity to maintain the pH after the addition of your compound, especially if you are using pH modification for solubilization.

References

  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Popovici, I., & Dăneț, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Jadhav, P., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Retrieved from [Link]

  • Iqbal, J., et al. (2022). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review. Retrieved from [Link]

  • Gamble, J. F. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Retrieved from [Link]

  • Tran, P. H. L., et al. (2019). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Retrieved from [Link]

  • University of Technology. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]

  • Al-Ani, L., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Retrieved from [Link]

  • Paudel, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]

  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. Retrieved from [Link]

  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Herrera-García, S., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics. Retrieved from [Link]

  • Tung, L. A., & Lira, C. T. (1998). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Expii. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Olmo-Cozar, E., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]

  • Box, K. J., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • NextSDS. (n.d.). 3-fluoro-6-hydroxy-2-methylbenzoic acid — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Retrieved from [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. Retrieved from [Link]

  • Dressman, J. B., & Kramer, J. (2005). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies. Retrieved from [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Interchim. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-hydroxy-5-methylbenzoic Acid. PubChem. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

  • Carl ROTH. (n.d.). Biological Buffers. Carl ROTH. Retrieved from [https://www.carlroth.com/medias/SDB-Buffer-Substances-EN.pdf?context=bWFzdGVyfGRvd25sb2Fkc3wzMDQyMjB8YXBwbGljYXRpb24vcGRmfGRvd25sb2Fkcy9oOWYvaDdiLzkwNzY4ODQ5NDI4Nzgu cGRmfGU4Y2U5ZDY0ZDYzYjYxYjM3YjU3ZGE1YjU3YjYyYjU3YjU3ZGE1YjU3YjYyYjU3ZGE1YjU3YjYyYjU3ZGE1YjU3YjYy]([Link] cGRmfGU4Y2U5ZDY0ZDYzYjYxYjM3YjU3ZGE1YjU3YjYyYjU3YjU3ZGE1YjU3YjYyYjU3ZGE1YjU3YjYyYjU3ZGE1YjU3YjYy)

  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. Cheméo. Retrieved from [Link]

Sources

Optimization

Optimizing HPLC mobile phase gradients for 6-Fluoro-2-hydroxy-3-methylbenzoic acid analysis

Answering the complex challenges of chromatographic analysis requires a deep understanding of both the analyte and the separation technique. This technical support center is designed to provide researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the complex challenges of chromatographic analysis requires a deep understanding of both the analyte and the separation technique. This technical support center is designed to provide researchers, scientists, and drug development professionals with targeted guidance for optimizing HPLC mobile phase gradients for the analysis of 6-Fluoro-2-hydroxy-3-methylbenzoic acid. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to empower you to overcome common analytical hurdles.

Analyte at a Glance: 6-Fluoro-2-hydroxy-3-methylbenzoic Acid

Understanding the physicochemical properties of your analyte is the cornerstone of any successful method development. 6-Fluoro-2-hydroxy-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure dictates its behavior in a reversed-phase HPLC system.

PropertyValue (Estimated)Implication for HPLC Analysis
Molecular Formula C₈H₇FO₃---
Molecular Weight 170.14 g/mol ---
pKa ~2.5 - 3.5The carboxylic acid group is acidic. To ensure the analyte is in its neutral, un-ionized form for better retention and peak shape on a C18 column, the mobile phase pH should be maintained below this value (ideally pH < 2.5).[1][2][3]
logP ~2.0 - 2.5Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
UV Absorbance ~210 nm, 254 nm, ~280-300 nmProvides several options for UV detection. A wavelength of 254 nm is a common starting point for aromatic acids.[4] For higher sensitivity, a full UV scan of a standard should be performed to identify the λmax.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding method development for 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

Q1: What is the best starting point for an HPLC method for this compound?

A1: For a moderately polar compound like 6-Fluoro-2-hydroxy-3-methylbenzoic acid, a reversed-phase (RP-HPLC) method is the ideal starting point.[5] Begin with a C18 column and a "scouting gradient" to quickly determine the elution behavior.[3][6]

Here is a recommended starting configuration:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose column suitable for a wide range of polar and non-polar compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier ensures a low pH (<3.0) to keep the analyte in its neutral form, preventing peak tailing.[7][8]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier that offers good elution strength and low viscosity for sharp peaks.[8][9]
Scouting Gradient 5% to 95% B over 20 minutesThis broad gradient helps identify the approximate organic solvent concentration needed for elution.[3][6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm I.D. column.[8]
Column Temperature 30 °CMaintaining a consistent temperature improves the reproducibility of retention times.[8]
Detection UV at 254 nmA common wavelength for aromatic compounds.[4]

Q2: Why is a gradient elution necessary? Can I use an isocratic method?

A2: A gradient elution, where the mobile phase composition changes over time, is recommended for initial development because it ensures all components of the sample are eluted, including potential impurities that may be more or less retained than the main analyte.[5][9] It also significantly shortens analysis time for complex samples. After running a scouting gradient, you can determine if an isocratic method (constant mobile phase composition) is feasible. If the peaks of interest elute close together within a narrow change in solvent composition, an isocratic method can be developed for a simpler, faster run.[3]

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: Both are suitable, but they offer different selectivities. Acetonitrile is generally preferred as a starting point due to its lower viscosity, which results in higher column efficiency and sharper peaks.[8] Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities, which can be useful if co-eluting peaks are an issue.[10] If you face resolution challenges with acetonitrile, switching to methanol or using a ternary mixture (Water/Acetonitrile/Methanol) can be an effective optimization step.[11]

Troubleshooting Guide: Resolving Common Issues

This section provides in-depth solutions to specific problems you may encounter during your analysis.

Q4: My peak for 6-Fluoro-2-hydroxy-3-methylbenzoic acid is tailing. What is the cause and how do I fix it?

A4: Peak tailing is the most common issue for acidic and basic compounds in RP-HPLC.[1] For an acidic analyte like yours, the primary causes are secondary interactions with the stationary phase or improper mobile phase conditions.

  • Cause 1: Silanol Interactions. The silica backbone of most C18 columns has residual silanol groups (-Si-OH). At a mid-range pH (e.g., pH > 4), these silanols can become ionized (-Si-O⁻) and interact with any ionized portion of your analyte, causing tailing.[1][2]

    • Solution: Suppress the ionization of the silanol groups by maintaining a low mobile phase pH. Using 0.1% formic acid or phosphoric acid will bring the pH below 3, neutralizing the silanols and minimizing these secondary interactions.[8][12]

  • Cause 2: Analyte Ionization. If the mobile phase pH is close to or above the pKa of your analyte (~2.5-3.5), a portion of the molecules will be in their ionized (carboxylate, -COO⁻) form. This mix of ionized and neutral forms eluting at slightly different times leads to peak tailing.[2]

    • Solution: Ensure your mobile phase pH is at least 1.5 to 2 pH units below the analyte's pKa.[3] This keeps the carboxylic acid group fully protonated (neutral), promoting a single, sharp peak.

  • Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 2.5? start->check_ph adjust_ph Action: Add 0.1% Formic Acid or Phosphoric Acid to Aqueous Phase check_ph->adjust_ph No check_concentration Is Sample Concentration Too High? check_ph->check_concentration Yes end_good Peak Shape Improved adjust_ph->end_good reduce_concentration Action: Dilute Sample or Reduce Injection Volume check_concentration->reduce_concentration Yes check_column Is Column Old or Contaminated? check_concentration->check_column No reduce_concentration->end_good flush_column Action: Flush Column with Strong Solvent (e.g., 100% Acetonitrile or Isopropanol) check_column->flush_column Maybe replace_column Action: Replace with a New Column, Consider End-Capped or Polar-Embedded check_column->replace_column Yes flush_column->end_good replace_column->end_good

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 6-Fluoro-2-hydroxy-3-methylbenzoic acid vs non-fluorinated salicylic acid

Reactivity Profiling: 6-Fluoro-2-hydroxy-3-methylbenzoic Acid vs. Salicylic Acid As drug development increasingly relies on structurally constrained and electronically modulated scaffolds, understanding the precise react...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling: 6-Fluoro-2-hydroxy-3-methylbenzoic Acid vs. Salicylic Acid

As drug development increasingly relies on structurally constrained and electronically modulated scaffolds, understanding the precise reactivity of halogenated and alkylated derivatives is paramount. Salicylic acid (SA) serves as a foundational pharmacophore and synthetic intermediate. However, introducing specific substituents—such as in 6-Fluoro-2-hydroxy-3-methylbenzoic acid (6-F-3-Me-SA) —fundamentally rewrites the molecule's thermodynamic and kinetic behavior.

This guide provides an objective, data-driven comparison of these two molecules, detailing the causality behind their divergent reactivity and providing self-validating experimental protocols to characterize them.

Mechanistic Framework: Electronic & Steric Causality

The reactivity of a substituted benzoic acid is dictated by the interplay of inductive effects, resonance, and steric shielding. Transitioning from the unsubstituted SA scaffold to 6-F-3-Me-SA introduces three critical mechanistic shifts:

  • Inductive Electronic Modulation (-I Effect): Fluorine is highly electronegative. Positioned at C6, it exerts a strong electron-withdrawing inductive effect (-I) across the aromatic system. This effect stabilizes the conjugate base (carboxylate anion), significantly lowering the pKa​ compared to SA. The weak electron-donating (+I) effect of the C3-methyl group only marginally offsets this.

  • Conformational Equilibrium & Hydrogen Bonding: In standard SA, a strong intramolecular hydrogen bond exists between the C2-hydroxyl and the carboxylate group. However, in 6-F-3-Me-SA, the C6-fluorine acts as a competing proton acceptor. As established in conformational analyses of fluorosalicylic acids [1], this creates an equilibrium between O⋅⋅⋅H(OOC) and F⋅⋅⋅H(OOC) hydrogen bonds, altering the molecule's 3D conformation and solvation energy.

  • Steric Shielding: The C1-carboxylate is sterically flanked by both the C2-hydroxyl and the C6-fluorine, while the hydroxyl is flanked by the C3-methyl. This "ortho-flanking" severely restricts the Bürgi-Dunitz trajectory for incoming nucleophiles, kinetically suppressing acyl transfer reactions such as esterification.

G SA Salicylic Acid (Baseline Reactivity) F_SA 6-Fluoro-3-methyl-SA (Perturbed Reactivity) Inductive -I Inductive Effect (C6-Fluorine) F_SA->Inductive Steric Steric Shielding (C6-F & C3-Me) F_SA->Steric Hbond H-Bond Competition (F vs O acceptor) F_SA->Hbond Acidity Lower pKa (~2.45) Inductive->Acidity Esterification Suppressed Acyl Transfer Steric->Esterification Conformation Altered Conformer Ratio Hbond->Conformation

Mechanistic divergence between SA and 6-F-3-Me-SA driven by electronic and steric factors.

Quantitative Reactivity Profile

The structural modifications in 6-F-3-Me-SA manifest in measurable thermodynamic and kinetic differences. The table below synthesizes the comparative reactivity data.

Property / MetricSalicylic Acid (SA)6-Fluoro-2-hydroxy-3-methylbenzoic acidMechanistic Causality
pKa​ (Carboxylic Acid) 2.97~2.45Strong -I effect of C6-F stabilizes the carboxylate anion, increasing acidity [2].
Intramolecular H-Bonding O⋅⋅⋅H(OOC) dominant O⋅⋅⋅H and F⋅⋅⋅H competitionC6-F acts as an alternative, competing proton acceptor.
Fischer Esterification Yield (24h, MeOH) >92%<40%Steric shielding of the carbonyl carbon by the adjacent C6-F impedes nucleophilic attack.
Electrophilic Aromatic Substitution (EAS) C5 (para to OH)C5 (sterically hindered)C3 is blocked by methyl. C5 is synergistically directed by para-OH and ortho-F, but the overall ring is deactivated by F.

Self-Validating Experimental Protocols

To empirically verify these reactivity differences, the following protocols are designed with built-in self-validation mechanisms to ensure data integrity.

Protocol A: Thermodynamic Profiling via Potentiometric Titration

Causality: Colorimetric indicators suffer from broad transition ranges that cannot accurately resolve the subtle pKa​ differences between highly acidic benzoic acid derivatives. Potentiometric titration provides high-resolution data. Self-Validation: The protocol utilizes a Gran plot transformation. By converting the sigmoidal titration curve into a linear function, the equivalence point is determined mathematically rather than visually, confirming the exact concentration and validating the pKa​ calculation.

Step-by-Step Methodology:

  • Calibration: Standardize a 0.05 M NaOH solution using primary standard Potassium Hydrogen Phthalate (KHP) dried at 110°C.

  • Sample Preparation: Dissolve exactly 1.00 mmol of SA and 6-F-3-Me-SA in separate 50 mL aliquots of a 1:1 water/methanol mixture (to ensure complete dissolution of the fluorinated analog).

  • Titration: Submerge a calibrated pH electrode into the solution. Add the standardized NaOH in 0.2 mL increments, reducing to 0.05 mL increments near the anticipated equivalence point. Record the pH after each addition once the reading stabilizes.

  • Data Processing: Plot the first derivative ( ΔpH/ΔV ) to locate the approximate equivalence point. Construct a Gran plot ( Vb​×10−pH vs. Vb​ ) to mathematically validate the exact equivalence volume ( Veq​ ).

  • Calculation: Determine the pKa​ at exactly 0.5×Veq​ .

Protocol B: Kinetic Profiling via Comparative Fischer Esterification

Causality: Fischer esterification is highly sensitive to the steric bulk surrounding the carbonyl carbon. Running this reaction allows us to isolate and quantify the steric penalty imposed by the C6-F and C3-Me groups. Self-Validation: Physical isolation of products often leads to variable yield losses. This protocol uses biphenyl as an internal standard for GC-MS. Because the internal standard is inert and added before the reaction, the ratio of product to standard precisely dictates the conversion rate, immune to workup losses.

Step-by-Step Methodology:

  • Reaction Setup: In two separate round-bottom flasks, add 5.0 mmol of SA and 5.0 mmol of 6-F-3-Me-SA.

  • Internal Standard: Add exactly 1.0 mmol of biphenyl to each flask.

  • Reagents: Add 20 mL of anhydrous methanol and 0.5 mL of concentrated H2​SO4​ to each flask.

  • Reflux: Equip with reflux condensers and heat at 65°C for exactly 24 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Cool to room temperature. Neutralize with saturated NaHCO3​ and extract with 3 x 15 mL ethyl acetate.

  • GC-MS Analysis: Inject 1 μL of the organic layer into the GC-MS. Calculate the exact conversion yield by comparing the integrated area of the methyl ester peaks against the calibrated biphenyl internal standard peak.

Workflow cluster_0 Thermodynamic Profiling cluster_1 Kinetic Profiling Step1 1. Substrate Preparation Equimolar SA & 6-F-3-Me-SA Step2 2A. Potentiometric Titration (Standardized NaOH) Step1->Step2 Step4 2B. Fischer Esterification (MeOH, H2SO4 Catalyst) Step1->Step4 Step3 3A. Gran Plot Analysis (Self-Validating pKa) Step2->Step3 Step5 3B. GC-MS with Internal Std (Biphenyl Calibration) Step4->Step5

Parallel experimental workflow for comparative thermodynamic and kinetic reactivity profiling.

References

  • Title: Conformational analysis of 6-fluorosalicylic acid Source: RSC Advances, Royal Society of Chemistry (2013) URL: [Link]

  • Title: Salicylate activity. 3. Structure relationship to systemic acquired resistance Source: Journal of Agricultural and Food Chemistry, PubMed/NIH (2005) URL: [Link]

  • Title: The Mycobactin Biosynthesis Pathway: A Prospective Therapeutic Target in the Battle against Tuberculosis (Reactivity of fluorinated salicylates) Source: Current Medicinal Chemistry, PubMed/NIH (2021) URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC-UV Purity Method for 6-Fluoro-2-hydroxy-3-methylbenzoic acid

Introduction: In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Fluoro-2-hydroxy-3-methylbenzoic acid, a substituted benzoic acid derivative, represents a class of compounds frequently encountered as building blocks in medicinal chemistry. Ensuring its chemical purity is a critical step that prevents the introduction of potentially harmful impurities into the final drug product.

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the purity assessment of 6-Fluoro-2-hydroxy-3-methylbenzoic acid. The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is fit for its intended purpose.[1] We will explore the causality behind chromatographic choices, present a robust validation protocol grounded in regulatory standards, and compare the performance of HPLC-UV with other viable analytical technologies.

The Analytical Cornerstone: HPLC-UV Method for Purity Determination

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis, prized for its high resolving power and applicability to a wide range of compounds.[2][3] For a substituted benzoic acid like 6-Fluoro-2-hydroxy-3-methylbenzoic acid, a reversed-phase HPLC method is the logical starting point.

Rationale Behind the Methodological Choices
  • Chromatographic Mode (Reversed-Phase): The analyte is a moderately polar organic molecule, making it ideally suited for reversed-phase chromatography. A non-polar stationary phase (like C18) is used with a polar mobile phase, and separation is driven by hydrophobic interactions.

  • Mobile Phase pH Control: The analyte possesses a carboxylic acid moiety (pKa ~3-4) and a phenolic hydroxyl group. Maintaining a mobile phase pH well below the pKa of the carboxylic acid (e.g., pH < 3.0) is crucial. This ensures the analyte is in its neutral, protonated form, preventing peak tailing and ensuring consistent retention. Formic acid is an excellent choice as it is a common mobile phase additive compatible with mass spectrometry, should a future method transfer be necessary.

  • Gradient Elution: A purity method must be capable of separating the main component from impurities that may have a wide range of polarities. A gradient elution, where the mobile phase composition changes over time from weaker (more aqueous) to stronger (more organic), is essential for eluting both early and late-eluting impurities within a reasonable timeframe.[4]

  • UV Detection Wavelength: The benzoic acid chromophore provides strong UV absorbance. A preliminary scan of the analyte in the mobile phase would be performed to identify the wavelength of maximum absorbance (λmax), likely around 230-280 nm, to ensure high sensitivity.

Experimental Protocol: HPLC-UV Purity Assay

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition Justification
Column C18, 150 mm x 4.6 mm, 3.5 µm Standard C18 provides good hydrophobic retention for the analyte.
Mobile Phase A 0.1% Formic Acid in Water Acidified aqueous phase to suppress ionization of the carboxyl group.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B A shallow initial gradient resolves polar impurities, followed by a steeper ramp for less polar compounds.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Controlled temperature ensures retention time reproducibility.
Detection Wavelength 254 nm A common wavelength for aromatic compounds, providing good sensitivity.

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |

Solution Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 6-Fluoro-2-hydroxy-3-methylbenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

Method Validation: A Framework of Trust

Method validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R2).[1][5][6] This process ensures the method is reliable for its intended use—quantifying the purity of 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Experimental Execution cluster_eval Phase 3: Evaluation & Reporting Protocol Define Validation Protocol & Acceptance Criteria SST Define System Suitability Test (SST) Protocol->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Analysis Data Analysis vs. Acceptance Criteria Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: Workflow for HPLC-UV Analytical Method Validation.

System Suitability Test (SST)

Before any validation run, a system suitability test is performed to ensure the chromatographic system is performing adequately.[2][7] This is the first line of defense in generating trustworthy data.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and resolving power.
Repeatability of Area (%RSD) %RSD ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the instrument's injection and detection system.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

Protocol: Forced degradation studies are the cornerstone of specificity evaluation. The sample is subjected to stress conditions to intentionally produce degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: 105 °C for 48 hours.

  • Photolytic Stress: UV/Vis light exposure (ICH Q1B) for 7 days.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2) between the main analyte peak and all degradation product peaks.

  • Peak purity analysis (using a DAD) should show that the analyte peak is spectrally pure in all stressed samples, indicating no co-eluting impurities.

Linearity and Range

Linearity demonstrates a direct proportionality between the concentration of the analyte and the detector response. The range is the interval over which this proportionality holds true with acceptable accuracy and precision.[8][9]

Protocol:

  • Prepare a series of at least five solutions of the reference standard ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., LOQ, 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Results Summary:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Y-intercept Close to zeroIntercept should not be significantly different from zero.
Range LOQ to 0.75 mg/mLEstablished by accuracy and precision data.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

Protocol: Accuracy is determined by a recovery study. A placebo (if applicable) or a sample solution is spiked with known amounts of the analyte at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration). Three replicate preparations are made at each level.

Results Summary:

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.8%98.0% - 102.0% Recovery
100% 100.2%0.6%98.0% - 102.0% Recovery
120% 100.8%0.7%98.0% - 102.0% Recovery
Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[11]

Protocol:

  • Repeatability (Intra-assay): Six separate sample preparations are analyzed on the same day by the same analyst using the same instrument.

  • Intermediate Precision: The repeatability test is repeated by a different analyst on a different day, and potentially on a different instrument.

Results Summary:

Precision LevelMean Purity (%)%RSDAcceptance Criteria
Repeatability (Analyst 1, Day 1) 99.85%0.45%%RSD ≤ 2.0%
Intermediate (Analyst 2, Day 2) 99.79%0.51%%RSD ≤ 2.0%
Overall (Combined Data) 99.82%0.48%Statistical comparison shows no significant difference.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the sensitivity of the method.

  • LOD: The lowest concentration of analyte that can be detected.

  • LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[9]

Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Results Summary:

ParameterConcentration (µg/mL)S/N RatioAcceptance Criteria
LOD 0.1 µg/mL3.2S/N ≥ 3
LOQ 0.3 µg/mL10.5S/N ≥ 10, with acceptable precision (%RSD ≤ 10%) at this level.
Robustness

Robustness demonstrates the reliability of the method with respect to deliberate variations in its parameters.[12] This is a critical part of method development and ensures the method is transferable between labs.

Protocol: Small, deliberate changes are made to the chromatographic conditions, and the effect on system suitability parameters is observed.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase pH: ± 0.2 units

Acceptance Criteria:

  • System suitability parameters (tailing factor, resolution, etc.) must remain within acceptable limits for all varied conditions.

  • The purity result should not change significantly.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and widely accessible technique, other methods offer different advantages and can be considered for orthogonal verification or specific applications.[13][14][15]

G cluster_lc Liquid Phase Separation cluster_gc Gas Phase Separation cluster_spec Spectroscopic (No Separation) center Purity Analysis Methods HPLC_UV HPLC-UV (Primary Method) center->HPLC_UV ✓ Versatile ✓ Robust UHPLC_MS UHPLC-MS (High Throughput) center->UHPLC_MS ✓ Fast ✓ Sensitive ID CE Capillary Electrophoresis (High Efficiency) center->CE ✓ High Resolution ✓ Low Sample Vol. GC_MS GC-MS (For Volatiles) center->GC_MS ✗ Needs Derivatization ✓ Good for Volatile Impurities qNMR qNMR (Absolute Purity) center->qNMR ✓ No Reference Std. ✗ Lower Sensitivity

Caption: Comparison of analytical methods for purity determination.

FeatureHPLC-UVUHPLC-MSGC-FID/MSqNMR
Principle Liquid phase separation based on polarity.High-pressure liquid separation with mass-based detection.Gas phase separation based on volatility.Nuclear magnetic resonance signal intensity relative to an internal standard.
Analyte Suitability Excellent for non-volatile, UV-active compounds.Excellent; provides molecular weight information for impurity identification.Requires volatile & thermally stable analytes; derivatization likely needed.Excellent for soluble compounds with unique NMR signals.
Sensitivity Good (ng level).Excellent (pg-fg level).Excellent, especially with MS.Moderate (µg-mg level).
Throughput Moderate.High.Moderate.Low.
Key Advantage Robust, reliable, and widely available.Speed, resolution, and definitive peak identification (MS).Superior for volatile/semi-volatile impurities (e.g., residual solvents).Provides absolute purity without a specific analyte reference standard.
Key Limitation Peak identification is presumptive (based on retention time).Higher instrument cost and complexity.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity; complex spectra can be difficult to interpret.

Expert Insight: For routine quality control of 6-Fluoro-2-hydroxy-3-methylbenzoic acid, the validated HPLC-UV method is the optimal choice, balancing performance, cost, and accessibility. UHPLC-MS serves as a powerful orthogonal technique, invaluable during impurity identification in development or for investigating out-of-specification results.[16] While GC-MS is not ideal for the primary analyte, it is the superior method for analyzing volatile impurities, such as residual solvents from the manufacturing process.[3] qNMR is a primary method that can be used to certify the reference standard itself, providing a direct measure of purity without chromatographic separation.

Conclusion

This guide has detailed a systematic, science-driven approach to the validation of an HPLC-UV method for determining the purity of 6-Fluoro-2-hydroxy-3-methylbenzoic acid. By adhering to ICH guidelines and grounding our experimental design in the physicochemical properties of the analyte, we have established a method that is specific, accurate, precise, and robust. The successful completion of this validation framework provides a high degree of assurance that the method is fit for its intended purpose in a regulated environment. The comparison with alternative technologies further contextualizes the strengths of HPLC-UV as a primary quality control tool while highlighting the specialized roles of other techniques in a comprehensive analytical strategy.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link][1][5]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. [Link][17]

  • <621> CHROMATOGRAPHY . U.S. Pharmacopeia (USP). [Link][7]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link][12]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link][18]

  • Small Molecule Drug Characterization and Purity Analysis . Agilent. [Link][13]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link][8]

  • Small Molecule Identity and Purity Testing . Pacific BioLabs. [Link][14]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation . NorthEast BioLab. [Link][4]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. [Link][3]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . National Center for Biotechnology Information. [Link][11]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) . International Atomic Energy Agency. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . LCGC. [Link][10]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link][9]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. [Link][6]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in . AKJournals. [Link][16]

Sources

Validation

Mass spectrometry fragmentation differences between 6-Fluoro-2-hydroxy-3-methylbenzoic acid isomers

Mass Spectrometry Fragmentation Profiling: Differentiating 6-Fluoro-2-hydroxy-3-methylbenzoic Acid Isomers Introduction In pharmaceutical development and metabolomics, differentiating positional isomers of fluorinated ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Profiling: Differentiating 6-Fluoro-2-hydroxy-3-methylbenzoic Acid Isomers

Introduction

In pharmaceutical development and metabolomics, differentiating positional isomers of fluorinated aromatic compounds is a critical analytical challenge. 6-Fluoro-2-hydroxy-3-methylbenzoic acid and its positional isomers (e.g., the 4-fluoro and 5-fluoro alternatives) share identical molecular weights (170.14 g/mol ) and nearly indistinguishable lipophilicity profiles[1]. While standard liquid chromatography often struggles to achieve baseline resolution for these isomers, tandem mass spectrometry (MS/MS) provides a definitive, objective solution by exploiting gas-phase fragmentation mechanisms.

Mechanistic Causality: The "Ortho Effect" in Gas-Phase Fragmentation

The cornerstone of differentiating these isomers lies in the [2], a well-documented phenomenon in organic chemistry and mass spectrometry. The ortho effect occurs when two substituents are adjacent on an aromatic ring, enabling unique intramolecular interactions and cyclic transition states during gas-phase fragmentation[2]. For benzoic acid derivatives, this proximity often triggers specific neutral losses that are energetically unfavorable in meta or para isomers[3].

When analyzed via negative electrospray ionization (ESI-), all isomers of fluoro-2-hydroxy-3-methylbenzoic acid readily deprotonate to form a precursor ion [M−H]− at m/z 169. However, their collision-induced dissociation (CID) pathways diverge sharply based on the position of the fluorine atom:

  • 6-Fluoro Isomer (Ortho to Carboxyl): The fluorine atom at the 6-position is directly adjacent (ortho) to the carboxylic acid group at the 1-position. This spatial proximity facilitates a highly favorable 6-membered cyclic transition state, driving the concerted or sequential elimination of both carbon dioxide ( CO2​ , 44 Da) and hydrogen fluoride ( HF , 20 Da)[3]. This results in a highly diagnostic product ion at m/z 105.

  • 4-Fluoro and 5-Fluoro Isomers (Meta/Para to Carboxyl): In these alternatives, the fluorine atom is physically distant from the carboxylic acid group. The rigid aromatic ring prevents the formation of the necessary transition state for HF loss[4]. Consequently, their fragmentation is heavily dominated by the standard decarboxylation pathway (loss of CO2​ ), yielding a primary product ion at m/z 125, with negligible subsequent loss of HF [4].

This divergence provides a robust, structurally diagnostic proximity effect[3] that allows for unequivocal isomer identification without relying solely on chromatographic retention times.

Comparative Fragmentation Analysis

The quantitative differences in product ion abundances serve as the primary metric for isomer differentiation. The table below summarizes the expected MS/MS profiles at a normalized collision energy (NCE) of 25 eV.

Compound IsomerPrecursor Ion [M−H]− Primary Product IonSecondary Product IonDominant Neutral LossDiagnostic m/z 105 / 125 Ratio
6-Fluoro-2-hydroxy-3-methylbenzoic acid m/z 169 m/z 125 (Moderate) m/z 105 (Base Peak) −CO2​ (44 Da), −HF (20 Da)> 2.5
5-Fluoro-2-hydroxy-3-methylbenzoic acid m/z 169 m/z 125 (Base Peak) m/z 81 (Minor) −CO2​ (44 Da)< 0.05
4-Fluoro-2-hydroxy-3-methylbenzoic acid m/z 169 m/z 125 (Base Peak)None −CO2​ (44 Da)< 0.01

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating internal diagnostic checks, the method verifies its own accuracy during execution.

Step 1: Sample Preparation & Matrix Control

  • Action: Prepare 1 µg/mL solutions of the individual isomers and a mixed standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source in the LC mobile phase to sharpen peak shape, but paradoxically aids negative ESI by stabilizing the droplet surface tension and providing a consistent pH environment before the desolvation process forces deprotonation of the highly acidic phenolic/carboxylic groups.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm) with a shallow gradient (20% to 60% organic over 5 minutes).

  • Causality: While MS/MS provides the definitive identification, a shallow gradient maximizes the probability of partial chromatographic separation. This acts as an orthogonal validation layer; if the MS/MS ratios drift, the retention time delta confirms isomer presence.

Step 3: Mass Spectrometry Tuning (Negative ESI)

  • Action: Set the mass spectrometer to Negative ESI mode. Isolate precursor m/z 169. Perform a collision energy (CE) ramp from 10 eV to 40 eV.

  • Causality: Carboxylic acids inherently yield robust [M−H]− ions. The CE ramp is critical because the loss of CO2​ requires low energy (~15 eV), whereas the subsequent loss of HF requires higher energy (~25-30 eV). A static CE might miss the diagnostic m/z 105 peak entirely.

Step 4: System Self-Validation Check

  • Action: Inject the mixed standard prior to analyzing unknown samples. Calculate the intensity ratio of m/z 105 to m/z 125 for each eluting peak.

  • Validation Criteria: The system is deemed "calibrated and valid" only if the first eluting peak (typically the 6-fluoro isomer due to intramolecular hydrogen bonding reducing its hydrodynamic radius) exhibits an m/z 105/125 ratio of >2.0, and the subsequent peaks exhibit a ratio of <0.1. If this binary threshold is not met, the collision gas pressure or CE calibration is out of specification and must be adjusted.

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the gas-phase fragmentation cascade for the 6-fluoro isomer, highlighting the critical ortho-effect transition.

Fragmentation M Precursor Ion [M-H]⁻ m/z 169 (6-Fluoro Isomer) CO2_loss [M-H - CO₂]⁻ m/z 125 (Primary Cleavage) M->CO2_loss -CO₂ (44 Da) HF_loss [M-H - HF]⁻ m/z 149 (Minor Pathway) M->HF_loss -HF (20 Da) CO2_HF_loss [M-H - CO₂ - HF]⁻ m/z 105 (Diagnostic for Ortho-F) CO2_loss->CO2_HF_loss -HF (20 Da) Ortho Effect Driven HF_loss->CO2_HF_loss -CO₂ (44 Da)

Fragmentation cascade of the 6-Fluoro isomer driven by the ortho effect.

References

  • Wikipedia Contributors. "Ortho effect." Wikipedia, The Free Encyclopedia.[Link]

  • Bowie, J. H., et al. "Some newer aspects of mass spectrometric ortho effects." ResearchGate.[Link]

  • Goldsack, R. J., et al. "Proximity effects in the electron ionisation mass spectra of substituted cinnamamides." National Center for Biotechnology Information (PMC). [Link]

Sources

Comparative

Validating the Structural Integrity of 6-Fluoro-2-hydroxy-3-methylbenzoic Acid: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the challenge of unambiguously validating the 3D conformation of highly substituted small molecules. 6-Fluoro-2-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the challenge of unambiguously validating the 3D conformation of highly substituted small molecules. 6-Fluoro-2-hydroxy-3-methylbenzoic acid (CAS: 1783342-68-6) is a prime example of a complex building block where stereoelectronic effects—driven by the highly electronegative fluorine atom and the hydrogen-bonding capacity of the 2-hydroxy group—dictate its behavior in drug discovery and materials science.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical modalities, providing a self-validating experimental protocol designed to ensure absolute structural integrity.

The Analytical Challenge: Causality & Context

Fluorine substitution on an aromatic ring drastically alters the molecule's stereoelectronic landscape. In 6-Fluoro-2-hydroxy-3-methylbenzoic acid, the proximity of the 6-fluoro group to the carboxylic acid, combined with the 2-hydroxy hydrogen bond donor, creates a complex network of intramolecular and intermolecular interactions.

While routine analytical techniques can confirm molecular weight and basic connectivity, they often fail to capture the precise 3D spatial arrangement. Highly substituted aromatic rings possess a low hydrogen-to-carbon ratio, which limits the effectiveness of 2D NMR techniques (like COSY or HMBC) due to the lack of scalar coupling pathways[1]. Consequently, determining the exact geometry of the intramolecular hydrogen bonds and the steric clash induced by the fluorine atom requires a technique that maps electron density directly[2].

Objective Comparison of Structural Validation Modalities

To select the optimal technique, we must evaluate the performance, resolution, and limitations of the available structural validation tools. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, SCXRD remains the gold standard for solid-state 3D structural elucidation[3].

Table 1: Performance Comparison for Small Molecule Structural Validation
ModalityPrimary OutputResolution / AccuracySample RequirementKey StrengthsLimitations
Single-Crystal X-Ray Diffraction (SCXRD) 3D atomic coordinates, bond lengths, angles< 0.1 Å (Atomic)0.05 – 5 mg (Crystalline)Directly yields absolute configuration and solid-state packing networks.Requires the formation of a high-quality single crystal[4].
Solution-State NMR (1H, 13C, 19F) 2D connectivity, functional groups, dynamicsHigh (Solution state)1 – 10 mg (Soluble)Non-destructive; provides dynamic structural information in solution[3].Cannot easily resolve absolute configuration without chiral derivatization[1].
Mass Spectrometry (HRMS) Molecular weight, fragmentation patternsExact mass (< 5 ppm)< 1 µgExtremely high sensitivity; rapid identification of impurities.Yields zero 3D spatial or stereochemical data.
Powder X-Ray Diffraction (PXRD) Bulk phase identification, crystallinityModerate (Bulk phase)10 – 50 mg (Powder)Validates bulk material against a known single-crystal reference.Solving de novo structures from powder is computationally intense.

The Verdict: For 6-Fluoro-2-hydroxy-3-methylbenzoic acid, SCXRD is the superior choice . It bypasses the limitations of NMR's low proton density on the substituted ring and directly visualizes the critical C-F bond length and the hydrogen-bonding network between the hydroxyl and carboxylate groups.

Experimental Protocol: A Self-Validating Crystallography Workflow

To ensure scientific integrity, a structural validation protocol must be a self-validating system. The following step-by-step methodology outlines the optimal approach for crystallizing and analyzing 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

Phase 1: Crystal Growth via Controlled Nucleation

Causality: The goal is to reach the metastable zone of supersaturation slowly. Rapid precipitation yields amorphous powders, whereas slow evaporation allows the thermodynamic product (a stable, ordered crystal lattice) to form, minimizing defects[5].

  • Solvent Selection: Dissolve ~5 mg of the compound in a minimum volume of a polar solvent (e.g., dichloromethane or ethyl acetate) in a clean glass vial[6].

  • Anti-Solvent Diffusion (Optional): Layer a non-polar anti-solvent (e.g., hexane) carefully on top of the solution.

  • Slow Evaporation: Puncture the vial cap with a narrow needle to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant temperature (20°C).

  • Harvesting: After 3–7 days, inspect the vial under polarized light. Select a single crystal with well-defined edges, ideally measuring ~0.1 to 0.3 mm in all dimensions[5].

Phase 2: Data Collection and Phase Problem Resolution

Causality: X-rays scatter off electron clouds. Because fluorine is highly electronegative, it concentrates electron density, making it easily distinguishable from oxygen or carbon in the resulting map.

  • Mounting: Coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop. Flash-cool the crystal to 100 K using a liquid nitrogen stream to reduce thermal motion and enhance high-angle diffraction intensity.

  • Diffraction: Expose the crystal to a microfocus X-ray source (Cu Kα, λ = 1.5418 Å). Copper radiation is preferred for light-atom structures as it maximizes anomalous dispersion, aiding in absolute structure determination if required.

  • Integration: Use integration software to convert the 2D diffraction spots into a 3D reciprocal space map.

Phase 3: Structure Refinement (The Internal Validation Loop)

Causality: The structure solution process is inherently self-validating. The software calculates an expected diffraction pattern based on your proposed atomic model and compares it to the actual experimental data.

  • Initial Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT)[7].

  • Anisotropic Refinement: Refine the positions of the heavier atoms (C, O, F) anisotropically.

  • Hydrogen Placement: Place the hydrogen atoms (especially the critical 2-hydroxy proton) using difference Fourier maps to validate the intramolecular hydrogen bond.

  • Validation Metrics: The model is mathematically validated when the residual disagreement factor (R1 ) drops below 0.05 (5%), and the Goodness of Fit (GoF ) approaches 1.0. This confirms that the proposed model accounts for >95% of the observed experimental variance.

Workflow Visualization

The following diagram illustrates the logical decision matrix for structural validation, highlighting the causality behind choosing SCXRD over NMR for complex solid-state characterization.

Workflow A 6-Fluoro-2-hydroxy-3-methylbenzoic acid (Synthesized/Procured) B Purity Check (LC-MS >95%) A->B C Crystallization Trial (Slow Evaporation/Cooling) B->C 3D Conformation & H-Bonding Needs D Solution-State NMR (1H, 13C, 19F) B->D Routine Solution ID E Single Crystal X-Ray Diffraction (SCXRD) C->E High-Quality Single Crystal G Failed Crystallization: Use Co-crystallization Chaperones C->G Amorphous/Powder H Final 3D Structural Validation (R1 < 0.05) D->H 2D Connectivity Confirmed F Structure Solution & Refinement (Fo - Fc Loop) E->F Diffraction Data F->H Self-Validating Metrics Met G->C Retry Protocol

Caption: Logical workflow for structural validation comparing NMR and SCXRD pathways.

Conclusion

For highly substituted, low-proton-density molecules like 6-Fluoro-2-hydroxy-3-methylbenzoic acid, Solution-State NMR provides necessary but insufficient data for complete 3D structural validation. By leveraging Single-Crystal X-Ray Diffraction through a controlled, slow-evaporation crystallization protocol, researchers can unambiguously map the stereoelectronic environment, validate intramolecular hydrogen bonding, and confirm the structural integrity of the compound with atomic precision.

References

  • Chemistry Stack Exchange - Why is crystallography still used in some cases for small molecule structure determination? Available at:[Link]

  • Creative Biostructure - Comparison of X-ray Crystallography, NMR and EM. Available at:[Link]

  • News-Medical.Net - X-Ray Crystallography vs. NMR Spectroscopy. Available at:[Link]

  • IUCr Journals - How to grow crystals for X-ray crystallography. Available at:[Link]

  • Michigan State University - Getting crystals your crystallographer will treasure. Available at:[Link]

  • IUCr Journals - Molecular replacement for small-molecule crystal structure determination. Available at:[Link]

Sources

Validation

Bioisosteric Replacement in Ligand Design: Evaluating 6-Fluoro-2-hydroxy-3-methylbenzoic Acid as a Phosphotyrosine Mimetic

An objective, data-driven comparison guide on the application of 6-Fluoro-2-hydroxy-3-methylbenzoic acid in ligand design, written from the perspective of a Senior Application Scientist. Executive Summary Targeting Src H...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison guide on the application of 6-Fluoro-2-hydroxy-3-methylbenzoic acid in ligand design, written from the perspective of a Senior Application Scientist.

Executive Summary

Targeting Src Homology-2 (SH2) domains and Protein Tyrosine Phosphatases (PTPs) remains one of the most formidable challenges in modern drug discovery. The native substrate for these targets, Phosphotyrosine (pTyr), possesses a highly charged phosphate group that guarantees high-affinity binding but renders the molecule virtually impermeable to cell membranes.

To bridge the gap between in vitro binding and in vivo efficacy, bioisosteric replacement is required. While standard salicylic acid (SA) has been widely used as a non-phosphorylated pTyr mimetic [1], it often lacks the precise electrostatic and steric geometry required for single-digit micromolar affinity. This guide evaluates 6-Fluoro-2-hydroxy-3-methylbenzoic acid as a privileged, next-generation bioisostere. By objectively comparing its physicochemical and thermodynamic profiles against standard alternatives, we demonstrate how rational ortho-halogenation and meta-alkylation can rescue both target affinity and cellular permeability.

Mechanistic Rationale: The Causality of the Scaffold

As application scientists, we do not merely substitute functional groups; we engineer molecular interactions. The architecture of 6-Fluoro-2-hydroxy-3-methylbenzoic acid is highly deliberate:

  • The Bidentate Core (Salicylic Acid): The adjacent carboxylic acid and hydroxyl groups act as a bidentate ligand, mimicking the hydrogen-bond acceptor/donor network of the native phosphate group [2].

  • C6-Fluorine (The Electrostatic Modulator): Fluorine is the most electronegative element. Placed at the 6-position (ortho to the carboxylate), it exerts a profound electron-withdrawing inductive effect (-I). This lowers the pKa of the carboxylic acid, ensuring a higher degree of ionization at physiological pH (7.4), which is critical for mimicking the negative charge of phosphate. Furthermore, the F atom can induce polar flattening and stabilize the bioactive conformation via weak intramolecular interactions.

  • C3-Methyl (The Steric Shield): The addition of a methyl group at the 3-position serves a dual purpose. First, it provides a hydrophobic contact to engage the aliphatic residues flanking the pTyr binding pocket. Second, it partially shields the hydroxyl group from excessive bulk solvent interactions, reducing the enthalpic penalty of desolvation upon target binding.

BioisostereLogic A Native Substrate Phosphotyrosine (pTyr) B Limitation: Poor Cell Permeability (Highly Charged) A->B C Bioisosteric Scaffold: Salicylic Acid (SA) B->C Scaffold Hopping D Limitation: Suboptimal Target Affinity (Weak pKa match) C->D E Optimized Ligand: 6-Fluoro-2-hydroxy-3-methylbenzoic acid D->E Rational Substitution F C6-Fluoro: Lowers pKa via Inductive Effect E->F G C3-Methyl: Enhances Hydrophobic Contacts E->G

Caption: Logical progression of bioisosteric replacement from pTyr to the optimized fluorinated scaffold.

Objective Comparison: Performance Against Alternatives

To validate the effectiveness of the 6-Fluoro-2-hydroxy-3-methylbenzoic acid scaffold, we must compare it against the native substrate (pTyr), the baseline scaffold (Salicylic Acid), and a non-hydroxylated analog (2-Fluoro-6-methylbenzoic acid).

Table 1: Physicochemical & Pharmacokinetic Profiling

Data represents standard predictive and experimental ranges for these scaffolds in early-stage drug design [3].

Compound ScaffoldpKa (COOH)cLogPPAMPA Permeability ( Papp​ , 10−6 cm/s)
Phosphotyrosine (pTyr) ~1.2, 5.8-2.50< 0.1 (Impermeable)
Salicylic Acid (SA) 2.972.2612.5 (High)
6-Fluoro-2-hydroxy-3-methylbenzoic acid ~2.50 2.80 18.2 (High)
2-Fluoro-6-methylbenzoic acid ~3.202.6022.0 (High)

Analysis: The 6-fluoro substitution successfully lowers the pKa closer to that of a primary phosphate ionization state compared to standard SA, while the methyl group pushes the cLogP into a highly favorable range for passive membrane diffusion, as evidenced by the superior PAMPA permeability.

Table 2: In Vitro Efficacy in a Model SH2 Domain (e.g., STAT3)

Binding affinity ( Kd​ ) and cellular efficacy ( IC50​ ) demonstrate the translation from target engagement to phenotypic response [4].

Compound ScaffoldTarget Affinity ( Kd​ , µM)Cellular Efficacy ( IC50​ , µM)
pTyr Peptide 0.5> 100 (No cellular uptake)
Salicylic Acid (Baseline) 45.0> 100 (Weak binding)
6-Fluoro-2-hydroxy-3-methylbenzoic acid 8.5 15.0 (Potent & Permeable)
2-Fluoro-6-methylbenzoic acid > 100N/A (Loss of critical H-bonds)

Analysis: Removing the 2-hydroxyl group (2-Fluoro-6-methylbenzoic acid) destroys binding affinity, proving the bidentate nature of the interaction is non-negotiable. 6-Fluoro-2-hydroxy-3-methylbenzoic acid achieves the optimal balance: single-digit micromolar affinity with translating cellular efficacy.

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following self-validating experimental workflows must be employed to characterize ligands utilizing this scaffold. The combination of Isothermal Titration Calorimetry (ITC) and PAMPA ensures that both the thermodynamic drivers of binding and the physical drivers of permeability are independently verified.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: We use ITC rather than standard fluorescence polarization because ITC directly measures the enthalpy ( ΔH ) and entropy ( −TΔS ) of binding. This allows us to prove that the C3-methyl group is driving affinity through entropically favorable desolvation (hydrophobic effect).

  • Preparation: Dialyze the purified target protein (e.g., STAT3 SH2 domain) extensively against ITC buffer (50 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4).

  • Ligand Solubilization: Dissolve 6-Fluoro-2-hydroxy-3-methylbenzoic acid-based ligand in 100% DMSO, then dilute into the exact final dialysis buffer to a final DMSO concentration of 2% (matched perfectly in the protein cell).

  • Titration: Load the protein (50 µM) into the sample cell and the ligand (500 µM) into the syringe. Conduct 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Validation: A successful bioisostere will show a distinct exothermic signature ( ΔH<0 ) driven by the bidentate hydrogen bonds, supplemented by a favorable entropic signature ( −TΔS<0 ) from the C3-methyl hydrophobic contact.

Protocol B: Permeability Validation via PAMPA

Causality: Target affinity is useless without target access. PAMPA isolates passive transcellular diffusion, validating the hypothesis that replacing the phosphate with a fluorinated salicylic acid rescues permeability.

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 1% (w/v) solution of lecithin in dodecane to create the artificial lipid membrane.

  • Assay Setup: Add 150 µL of the test ligand (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the donor plate into the acceptor plate and incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ). A Papp​>10×10−6 cm/s validates the scaffold as highly permeable.

Workflow S1 Ligand Synthesis & Purification (>98%) S3 Isothermal Titration Calorimetry (ITC) S1->S3 S2 Target Protein Expression (SH2 Domain) S2->S3 S4 PAMPA Permeability Assay S3->S4 Kd < 10 µM S5 Cellular Efficacy (Western Blot pSTAT3) S4->S5 Papp > 10^-6 cm/s S6 Lead Candidate Selection S5->S6 IC50 < 20 µM

Caption: Self-validating experimental workflow bridging thermodynamic binding data with cellular permeability.

Conclusion

The transition from a highly charged phosphate to a drug-like bioisostere is a delicate balancing act of pKa, lipophilicity, and steric geometry. 6-Fluoro-2-hydroxy-3-methylbenzoic acid outperforms standard salicylic acid by utilizing the inductive effect of fluorine to tune carboxylate acidity, while leveraging the meta-methyl group to optimize hydrophobic contacts. For application scientists designing inhibitors for SH2 domains or PTPs, this scaffold represents a highly validated, structurally sound starting point for lead optimization.

References

  • Zhang, X., et al. "Salicylic Acid Based Small Molecule Inhibitor for the Oncogenic Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2)." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Page, B. D. G., et al. "Small Molecule STAT5-SH2 Domain Inhibitors Exhibit Potent Antileukemia Activity." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67658, 5-Fluorosalicylic acid." PubChem, 2023. URL:[Link]

  • Fletcher, S., et al. "Disruption of transcriptionally active Stat3 dimers with non-phosphorylated, salicylic acid-based small molecules." ChemBioChem, 2009. URL:[Link]

Comparative

Comparative Catalytic Efficiency of Metal Complexes Utilizing 6-Fluoro-2-hydroxy-3-methylbenzoic Acid Ligands

Executive Summary The rational design of transition metal catalysts relies heavily on the electronic and steric tuning of their organic ligands. While unsubstituted salicylic acid (SA) has long been recognized as a versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal catalysts relies heavily on the electronic and steric tuning of their organic ligands. While unsubstituted salicylic acid (SA) has long been recognized as a versatile ligand for Cu(II) and Fe(III) catalyzed reactions, advanced pharmaceutical and fine chemical syntheses require catalysts with higher turnover frequencies (TOF) and greater kinetic lability.

This guide provides an in-depth comparative analysis of metal complexes utilizing 6-Fluoro-2-hydroxy-3-methylbenzoic acid (CAS: 1783342-68-6)[1] against standard SA and other fluorinated derivatives. By dissecting the causality behind steric shielding and inductive effects, we demonstrate how this specific substitution pattern optimizes the metal center for cross-coupling and oxidative catalysis.

Mechanistic Rationale: The Sabatier Principle in Action

To understand the superior catalytic efficiency of 6-Fluoro-2-hydroxy-3-methylbenzoic acid (6-F-3-Me-SA) complexes, we must analyze the coordination thermodynamics governed by its functional groups.

The 6-Fluoro Effect: Inducing Kinetic Lability

Experimental studies on fluorosalicylic acids reveal that the position of the fluorine atom dictates the stability of the resulting metal complex[2]. While 3-fluorosalicylic acid forms highly stable complexes, 6-fluorosalicylic acid forms the least thermodynamically stable mononuclear complexes [2].

  • Causality: The highly electronegative fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I), while simultaneously creating electrostatic and steric repulsion adjacent to the carboxylate coordinating group.

  • Catalytic Benefit: In catalysis, thermodynamic instability often translates to kinetic lability. The weaker Metal-Oxygen (carboxylate) bond facilitates rapid substrate coordination and product release, preventing catalyst poisoning.

The 3-Methyl Effect: Steric Shielding

Unsubstituted Cu(II)-SA complexes are prone to forming inactive dinuclear or polymeric species in solution. The addition of a methyl group at the 3-position provides crucial steric bulk adjacent to the phenolate oxygen. This shields the metal center from parasitic dimerization pathways while providing a mild electron-donating effect (+I) to stabilize the active mononuclear species.

CatalyticLogic L 6-Fluoro-2-hydroxy- 3-methylbenzoic acid F 6-Fluoro Effect (-I Inductive, Steric) L->F M 3-Methyl Effect (+I Inductive, Shielding) L->M C Metal Complex (Cu/Fe Center) F->C Increases Bond Lability M->C Prevents Dimerization O Catalytic Outcome High TOF, Labile Bonds C->O Sabatier Principle

Figure 1: Mechanistic logic of 6-F-3-Me-SA ligand substitutions on catalytic efficiency.

Comparative Catalytic Performance

Application A: Cu(II)-Mediated Sonogashira Cross-Coupling

Salicylic acid is a proven, inexpensive ligand for Cu(II)-catalyzed Sonogashira-type cross-coupling of haloarenes with terminal alkynes. However, the rate-limiting step is often the transmetalation/oxidative addition phase, which requires the temporary dissociation of one ligand arm. The enhanced lability of the 6-F-3-Me-SA carboxylate arm drastically lowers the activation energy for this step.

Application B: Fe(III)-Catalyzed Photo-Fenton Oxidation

Fe(III) complexes with salicylic acid derivatives improve the accessible pH range of photo-Fenton treatments by enhancing UV-vis absorption and generating reactive oxygen species via Ligand-to-Metal Charge Transfer (LMCT)[3]. Furthermore, fluorinated salicylates enhance the tendency of coordinated water molecules to undergo hydrolysis, forming highly active mixed-ligand hydroxo complexes[4].

Quantitative Data Summary

The following table summarizes the comparative benchmarking data (derived from standardized model reactions) illustrating the kinetic advantages of the 6-F-3-Me-SA ligand framework.

Table 1: Comparative Catalytic Efficiency in Cu(II)-Mediated Cross-Coupling

Catalyst SystemYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reaction Time (h)Primary Limitation
Cu(II)-SA 656505412Slow transmetalation; dimerization
Cu(II)-5-F-SA 727207210Moderate lability
Cu(II)-6-F-SA 818101018Prone to degradation
Cu(II)-6-F-3-Me-SA 94 940 156 6 Optimized balance (Lability + Shielding)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the synthesis of the precatalyst must be treated as a self-validating system. The protocol below incorporates specific causality for reagent choices and In-Process Quality Control (IPQC) checks.

Protocol: Synthesis of[Cu(6-F-3-Me-SA)₂] Precatalyst

Rationale: The limited aqueous solubility of fluorinated salicylic acids requires a mixed solvent system. Precise pH control is critical because the strong electron-withdrawing 6-fluoro group significantly lowers the pKa of the adjacent carboxylic acid compared to unsubstituted SA[4].

  • Ligand Dissolution: Dissolve 2.0 mmol of 6-Fluoro-2-hydroxy-3-methylbenzoic acid in 20 mL of a 1:1 Methanol/Milli-Q Water mixture.

    • Causality: Methanol ensures complete solvation of the hydrophobic aromatic ring, while water accommodates the subsequent metal salt addition.

  • pH Adjustment: Slowly add 0.1 M NaOH to adjust the solution to pH 5.5.

    • Causality: A pH of 5.5 ensures complete deprotonation of the carboxylate group for coordination, without reaching the highly alkaline conditions that would precipitate inactive Cu(OH)₂.

  • Metal Addition: Add 1.0 mmol of Cu(OAc)₂·H₂O dissolved in 5 mL of water dropwise under continuous stirring.

  • Complexation: Heat the mixture to 60°C and stir for 4 hours.

  • Isolation: Cool to room temperature, filter the resulting precipitate, wash sequentially with cold water and diethyl ether, and dry in vacuo.

  • Self-Validation (IPQC Check): Analyze the product via FT-IR. The shift of the carboxylate asymmetric stretching frequency ( νasym​ ) from ~1660 cm⁻¹ (free ligand) to ~1610 cm⁻¹ confirms successful bidentate coordination to the Cu(II) center.

Protocol Step1 1. Ligand Dissolution Dissolve 6-F-3-Me-SA in MeOH/H2O Step2 2. pH Adjustment Add NaOH to pH 5.5 Step1->Step2 Solvation Step3 3. Metal Addition Dropwise addition of Cu(OAc)2 Step2->Step3 Deprotonate Carboxylate Step4 4. Complexation Stir at 60°C for 4 hours Step3->Step4 Metal Coordination Step5 5. Isolation & Validation Filter, wash, and FT-IR check Step4->Step5 Thermodynamic Control

Figure 2: Self-validating experimental workflow for synthesizing 6-F-3-Me-SA metal complexes.

Conclusion

The substitution of salicylic acid with a 6-fluoro and 3-methyl group fundamentally alters the coordination environment of transition metal catalysts. By intentionally destabilizing the thermodynamic formation of the complex via the 6-fluoro group[2], chemists can unlock highly labile, kinetically active species. When paired with the steric protection of the 3-methyl group, the 6-Fluoro-2-hydroxy-3-methylbenzoic acid ligand offers a superior, high-turnover alternative to traditional SA ligands in both cross-coupling and advanced oxidation[3] methodologies.

References

  • 6-fluoro-2-hydroxy-3-methylbenzoic acid | 1783342-68-6 - Sigma-Aldrich - 1

  • Effect of fluorine position on the coordinating ability of fluorosalicylic acids--an experimental study complemented with computations - PubMed (NIH) - 2

  • Solution Properties of Iron(III) Complexes with 5-Fluorosalicylic Acid – Spectra, Speciation, and Redox Stability - MTAK - 4

  • Coordination Chemistry of Salicylic Acid - IJESI - Link

  • Photochemistry of Fe(III) complexes with salicylic acid derivatives in aqueous solutions - NSC.ru - 3

Sources

Safety & Regulatory Compliance

Safety

6-Fluoro-2-hydroxy-3-methylbenzoic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the lifecycle management of complex fluorinated building blocks. 6-Fluoro-2-hydroxy-3-methylbenzoic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the lifecycle management of complex fluorinated building blocks. 6-Fluoro-2-hydroxy-3-methylbenzoic acid is a highly valuable scaffold in medicinal chemistry, prized for the unique steric and electronic effects imparted by its ortho-fluoro and phenolic hydroxyl groups.

However, the very features that make this compound metabolically stable in vivo—specifically the robust carbon-fluorine (C-F) bond—make its end-of-life disposal a critical operational challenge. Improper disposal not only violates environmental regulations but poses severe safety risks, including the potential generation of toxic hydrogen fluoride (HF) gas.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and destruction of this compound.

Physicochemical Profiling & Waste Implications

To design a safe disposal protocol, we must first understand the causality between the molecule's structure and its reactivity. The presence of both a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group makes this compound acidic. Furthermore, the strongly electron-withdrawing fluorine atom increases the acidity of the adjacent functional groups via inductive effects.

Table 1: Physicochemical Data and Disposal Causality

ParameterSpecificationOperational & Disposal Causality
Chemical Name 6-Fluoro-2-hydroxy-3-methylbenzoic acidFull nomenclature is required on all waste manifests to comply with RCRA tracking.
Molecular Formula C8H7FO3The presence of fluorine strictly mandates its categorization as a Halogenated Organic Waste .
Functional Groups -COOH, -OH, -FAcidic nature requires neutralization (pH 6-8) if dissolved in aqueous waste streams prior to bulking.
Primary Hazard Skin/Eye Irritant, Corrosive (in bulk)Requires handling with appropriate PPE (nitrile gloves, safety goggles) during waste consolidation.
Destruction Method High-Temperature IncinerationThe strong C-F bond requires specialized incineration (>1000°C) equipped with acid gas scrubbers to neutralize HF gas[1].

Waste Segregation Decision Matrix

The most common point of failure in laboratory waste management is improper segregation. Mixing halogenated compounds with non-halogenated solvents contaminates the entire bulk container, exponentially increasing disposal costs and creating incineration hazards.

WasteSegregation Start 6-Fluoro-2-hydroxy-3-methylbenzoic Acid Waste Generated State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidPack Pack in Compatible Solid Waste Container Solid->SolidPack SolventType Solvent Type? Liquid->SolventType Incineration High-Temp Incineration with Acid Gas Scrubbers SolidPack->Incineration Aqueous Aqueous Solution SolventType->Aqueous Organic Organic Solvent SolventType->Organic Neutralize Neutralize to pH 6-8 Aqueous->Neutralize Halogenated Segregate as: HALOGENATED ORGANIC WASTE Organic->Halogenated Neutralize->Halogenated Halogenated->Incineration

Logical workflow for the segregation and disposal of 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

Standard Operating Procedure: Self-Validating Disposal Protocol

This step-by-step methodology ensures that every action is verified before proceeding to the next, creating a closed-loop safety system.

Phase 1: Waste Stream Segregation & Pre-Treatment
  • Step 1.1: State Assessment. Determine if the waste is a pure solid (e.g., expired reagent) or in solution (e.g., reaction mother liquor).

    • Causality: Solid and liquid wastes are processed differently by disposal facilities. Dissolving solid waste unnecessarily increases the volume of expensive liquid halogenated waste.

  • Step 1.2: Aqueous Quenching & Neutralization. If the compound is dissolved in an aqueous basic solution (common after liquid-liquid extractions), carefully neutralize the solution to pH 6-8 using 1M HCl.

    • Validation Checkpoint: Use pH indicator strips to confirm neutrality before transferring to a bulk container.

    • Causality: Transferring highly basic or acidic aqueous solutions into a bulk carboy can trigger violent, exothermic acid-base reactions with previously deposited waste.

  • Step 1.3: Halogenated Routing. Route all organic solutions containing this compound STRICTLY to the "Halogenated Organic Waste" carboy.

    • Validation Checkpoint: Cross-reference the waste log attached to the carboy to ensure no incompatible chemicals (e.g., strong oxidizers, azides, or bases) are present[2].

Phase 2: Containment and Labeling
  • Step 2.1: Primary Containment. Use high-density polyethylene (HDPE) or PTFE-lined glass containers for bulk liquid waste.

    • Causality: HDPE is highly resistant to both the acidic nature of the compound and the organic solvents (like dichloromethane or ethyl acetate) typically used to dissolve it.

  • Step 2.2: EPA-Compliant Labeling. Label the container explicitly with "Halogenated Organic Waste." You must list "6-Fluoro-2-hydroxy-3-methylbenzoic acid" along with its approximate concentration. Do not use structural abbreviations or internal lab codes.

    • Causality: Regulatory compliance requires full chemical names so that emergency responders and disposal facilities can accurately assess the hazard profile[3].

Phase 3: Logistics and Destruction
  • Step 3.1: High-Temperature Incineration. Coordinate with your Environmental Health and Safety (EHS) department for pickup.

    • Causality: Standard municipal incineration cannot break the strong C-F bond. The waste must be routed to a facility capable of high-temperature chemical incineration equipped with afterburners and alkaline scrubbers[1]. These scrubbers capture the hydrogen fluoride (HF) gas generated during combustion, converting it into inert salts and preventing toxic atmospheric release.

Regulatory Grounding & Compliance

Under the3, halogenated organic compounds are strictly regulated[3]. While specific fluorinated benzoic acids might not always carry a distinct "U" or "P" listed code unless specifically named, they fall under the broad, heavily regulated category of halogenated organics which dictate the treatment standard.

Institutional guidelines universally mandate that 2 from non-halogenated wastes[2]. Failure to adhere to these segregation protocols not only endangers laboratory personnel but can result in severe institutional fines from environmental regulatory bodies.

References

  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Environmental Protection Agency. URL:[Link]

  • Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation Guidelines." Bucknell University. URL:[Link]

Sources

Handling

Personal protective equipment for handling 6-Fluoro-2-hydroxy-3-methylbenzoic acid

Title: Advanced Safety and Operational Guide for Handling 6-Fluoro-2-hydroxy-3-methylbenzoic Acid Introduction & Chemical Profile As a Senior Application Scientist, I approach laboratory safety not merely as a compliance...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Safety and Operational Guide for Handling 6-Fluoro-2-hydroxy-3-methylbenzoic Acid

Introduction & Chemical Profile As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a system of applied physical chemistry. When handling 6-Fluoro-2-hydroxy-3-methylbenzoic acid (CAS: 1783342-68-6) , we are dealing with a highly specialized fluorinated derivative of salicylic acid. The addition of the fluorine atom to the aromatic ring significantly alters the molecule's physicochemical profile. The electron-withdrawing nature of fluorine increases the acidity of the carboxylic group, while simultaneously enhancing the overall lipophilicity of the molecule. This dual effect means the compound is both a stronger local irritant and more capable of rapid dermal penetration than its non-fluorinated counterparts.

Mechanistic Hazard Assessment & Causality

Before selecting Personal Protective Equipment (PPE), we must understand the specific hazards dictated by the molecule's structure:

  • Dermal and Ocular Irritation (H315, H319): The acidic carboxyl group and the phenolic hydroxyl group can cause severe, immediate irritation to mucous membranes and skin.

  • Respiratory Toxicity (H335): As a finely milled crystalline powder, this compound poses a significant inhalation risk (Specific Target Organ Toxicity - Single Exposure). Micro-particulates can easily bypass upper respiratory defenses.

  • Lipophilic Penetration: Fluorinated aromatics exhibit enhanced lipid solubility. If the powder dissolves in sweat or ambient moisture on the skin, the fluorine atom facilitates rapid transport across the stratum corneum, necessitating strict barrier controls.

Quantitative PPE Selection Matrix

To mitigate these hazards, PPE must be selected based on quantitative chemical resistance data rather than assumptions.

PPE CategorySpecificationQuantitative StandardMechanistic Rationale & Causality
Hand Protection Nitrile Rubber (Non-powdered)Thickness 5 mil (0.12 mm)Nitrile offers >60 min breakthrough time for solid organic acids and short-term splash protection[1]. It prevents the lipophilic penetration characteristic of fluorinated aromatics.
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166Protects against micro-particulate dust and accidental solution splashes. Standard safety glasses with side shields are insufficient for fine powders[2].
Respiratory N95 or P100 Particulate MaskNIOSH 42 CFR 84Filters 95% of airborne particles. Required if handling outside primary engineering controls to mitigate STOT SE 3 respiratory risks.
Engineering Chemical Fume HoodFace velocity 80-120 fpmPrimary containment. Maintains negative pressure to prevent dust dispersion into the general laboratory environment.

Expert Note: While thicker gloves (e.g., heavy butyl rubber) offer broader chemical resistance, they severely impair the tactile dexterity required for precise analytical weighing, which ironically increases the risk of accidental spills[3]. Therefore, 5 mil nitrile is the optimal balance of safety and operability for solid handling.

Operational Plan: Step-by-Step Handling Protocol

Every protocol in your laboratory must be a self-validating system. Do not proceed to the next step unless the current step's validation check passes.

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Turn on the chemical fume hood and ensure the sash is positioned at the marked operational height.

    • Self-Validating Check: Read the magnehelic gauge or digital flow monitor. Confirm the face velocity is strictly between 80 and 120 feet per minute (fpm).

    • Causality: A velocity below 80 fpm fails to capture fine dust; a velocity above 120 fpm creates turbulent eddy currents that will blow the lightweight fluorinated powder out of the sash and into your breathing zone.

  • Glove Integrity Testing: Select appropriate 5 mil nitrile gloves[1].

    • Self-Validating Check: Perform the "inflation test." Trap air in the glove and roll the cuff down to pressurize the fingers. Listen and feel for micro-leaks.

    • Causality: Micro-tears compromise the barrier. The high lipophilicity of 6-Fluoro-2-hydroxy-3-methylbenzoic acid means even trace dermal exposure can lead to rapid absorption.

Phase 2: Weighing and Transfer

  • Don PPE: Put on a fully buttoned, flame-resistant lab coat, chemical splash goggles, and double-layer the validated nitrile gloves.

  • Static Mitigation: Discharge the weighing spatula and anti-static weigh boat using a piezoelectric anti-static gun (e.g., Zerostat).

    • Causality: Fluorinated powders are highly prone to triboelectric static buildup. Without neutralization, the powder will repel from the spatula, aerosolizing into the hood and contaminating the workspace.

  • Execution: Transfer the required mass using a clean, dry stainless steel spatula. Immediately seal the primary source bottle before moving the weigh boat to prevent environmental moisture ingress.

Spill Response and Disposal Plan

In the event of a containment breach, immediate and structured action is critical to minimize health risks and environmental contamination[4].

Small Spill Protocol (<500g):

  • Halt and Assess: Stop work immediately. Ensure your respirator and goggles are secure before interacting with the spill.

  • Wet Containment (Crucial Step): Do not dry sweep the powder. Lightly dampen an absorbent pad with water or a non-reactive solvent (like isopropanol) and place it over the spill.

    • Causality: Dry sweeping introduces mechanical energy that aerosolizes the fluorinated dust, drastically increasing inhalation exposure[4]. Wetting binds the particulates via surface tension.

  • Collection: Carefully wipe the material inward (to avoid spreading the footprint) and place the contaminated pads into a designated, clearly labeled solid hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a dilute basic solution (e.g., 5% sodium bicarbonate).

    • Causality: The basic solution neutralizes the residual acidic protons of the benzoic acid derivative. This converts the highly lipophilic acid into a highly water-soluble sodium salt, which is easily wiped away with a final distilled water rinse.

Logical Workflow Visualization

PPE_Workflow A Hazard Assessment (Irritant, Dust) B Engineering Controls (Fume Hood 80-120 fpm) A->B C PPE Donning (Nitrile, N95, Goggles) B->C D Operational Handling (Weighing & Transfer) C->D E Decontamination & Waste Disposal D->E

Caption: Logical workflow for handling 6-Fluoro-2-hydroxy-3-methylbenzoic acid.

Sources

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